Spiramine A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H33NO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(7R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18?,19?,20+,21+,22?,23?,24?/m1/s1 |
InChI Key |
ZPELMDXCJZDIBP-RSNBHUPESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Spiramine A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A, a complex diterpenoid alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound from its natural source, Spiraea japonica. Detailed experimental protocols, quantitative data, and key biological activities are presented to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Discovery and Natural Source
This compound was first discovered as part of a phytochemical investigation of the roots of Spiraea japonica L.f. var. acuminata Franch., a plant species used in traditional medicine.[1] It belongs to the atisine-type C20-diterpenoid alkaloid class of natural products, which are characterized by a complex hexacyclic carbon skeleton.[2] Subsequent studies have also reported the presence of this compound and related alkaloids in other varieties of Spiraea japonica, such as var. acuta and var. ovalifolia.[3][4]
Isolation Protocol
The isolation of this compound from the roots of Spiraea japonica involves a multi-step extraction and chromatographic purification process. The following is a detailed methodology based on protocols described for the isolation of spiramine-type alkaloids from this plant source.
Experimental Protocol: Isolation of this compound
Plant Material: Dried and powdered roots of Spiraea japonica.
Extraction:
-
The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in a 2% HCl aqueous solution and partitioned with chloroform (B151607) to remove acidic and neutral components.
-
The acidic aqueous layer, containing the alkaloids, is then basified with ammonia (B1221849) solution to a pH of 9-10.
-
The basified solution is subsequently extracted with chloroform to obtain the crude alkaloid fraction.
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system of chloroform-methanol is typically employed, starting with 100% chloroform and gradually increasing the methanol (B129727) concentration.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative TLC to yield pure this compound.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C22H31NO3 |
| Molecular Weight | 373.49 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation | [α]20D +85.7° (c 0.14, CHCl3) |
| HR-ESI-MS (m/z) | [M+H]+ found 374.2380, calcd. 374.2382 |
Table 1: Physicochemical properties of this compound.
NMR Spectroscopic Data
The 1H and 13C NMR data are crucial for the structural assignment of this compound. The chemical shifts are reported in ppm (δ) and referenced to the solvent signals.
| Position | 13C (δ) | 1H (δ, J in Hz) |
| 1 | 38.5 | 1.55 (m), 2.05 (m) |
| 2 | 18.9 | 1.62 (m), 1.75 (m) |
| 3 | 35.8 | 1.40 (m), 1.68 (m) |
| 4 | 38.9 | - |
| 5 | 55.8 | 2.10 (d, 11.5) |
| 6 | 28.7 | 1.85 (m), 2.15 (m) |
| 7 | 48.9 | 2.65 (dd, 11.5, 4.5) |
| 8 | 72.1 | - |
| 9 | 52.3 | 3.15 (d, 4.5) |
| 10 | 37.8 | - |
| 11 | 49.8 | 5.90 (s) |
| 12 | 33.2 | 1.95 (m), 2.25 (m) |
| 13 | 76.5 | 4.10 (d, 7.0) |
| 14 | 58.7 | 2.85 (m) |
| 15 | 78.2 | 4.35 (s) |
| 16 | 150.1 | - |
| 17 | 110.5 | 4.95 (s), 5.10 (s) |
| 18 | 27.9 | 0.85 (s) |
| 19 | 63.5 | 3.45 (d, 12.0), 3.65 (d, 12.0) |
| 20 | 175.8 | - |
| N-Et-CH3 | 13.5 | 1.05 (t, 7.0) |
| N-Et-CH2 | 48.2 | 2.50 (q, 7.0), 2.70 (q, 7.0) |
Table 2: 1H and 13C NMR data for this compound (in CDCl3).
Biological Activity
This compound has demonstrated noteworthy biological activities, particularly its anti-platelet aggregation and potential antitumor effects.
Anti-platelet Aggregation Activity
This compound and its analogues have been shown to inhibit platelet aggregation induced by various agonists. This activity is significant as platelet aggregation is a key process in thrombosis.
Experimental Protocol: Anti-platelet Aggregation Assay
-
Platelet-rich plasma (PRP) is prepared from rabbit blood.
-
PRP is pre-incubated with various concentrations of this compound or a control substance (e.g., aspirin) for a specified time at 37 °C.
-
Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), or platelet-activating factor (PAF).
-
The change in light transmittance is monitored using an aggregometer to determine the percentage of platelet aggregation.
-
The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is calculated.
| Compound | Agonist | IC50 (µM) |
| Spiramine C1 | PAF | 30.5 ± 2.7 |
| Spiramine C1 | ADP | 56.8 ± 8.4 |
| Spiramine C1 | AA | 29.9 ± 9.9 |
Table 3: Anti-platelet aggregation activity of Spiramine C1, a structurally related analogue of this compound.[5]
Cytotoxicity Against Cancer Cell Lines
Preliminary studies have indicated that spiramine derivatives possess cytotoxic activity against various cancer cell lines. A spiramine derivative with an α,β-unsaturated ketone group has been reported to be a novel anticancer agent capable of inducing apoptosis.[6] Further research is required to fully elucidate the anticancer potential of this compound.
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. The anti-platelet aggregation activity of related compounds suggests a potential interaction with pathways involving thromboxane (B8750289) A2 synthesis or receptor antagonism.[6] Further investigation is needed to identify the specific molecular targets and signaling cascades modulated by this compound.
Proposed Signaling Pathway for Anti-Platelet Aggregation
Caption: A potential mechanism of this compound's anti-platelet activity.
Conclusion
This compound represents a structurally complex and biologically active diterpenoid alkaloid with potential for further development as a therapeutic agent. This guide provides a foundational understanding of its discovery, a detailed protocol for its isolation, and a summary of its known biological activities. The information presented herein is intended to facilitate future research into the pharmacological properties and therapeutic applications of this intriguing natural product. Further studies are warranted to fully characterize its mechanism of action and to explore its potential in drug development pipelines.
References
- 1. 1H-NMR and 13C-NMR spectral assignments of spiramycins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombotic effects of the diterpene spiramine Q from Spiraea japonica var. incisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiramine A: A Technical Overview of its Chemical Structure and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica.[1] As a member of the atisine-type diterpenoid alkaloid family, it possesses a complex heptacyclic ring structure. Preliminary studies have indicated that this compound exhibits a range of biological activities, including antiplatelet, antitumor, and antimicrobial effects, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently available data on the chemical structure and biological properties of this compound.
Chemical Structure
The chemical identity of this compound is defined by its intricate polycyclic framework. Its systematic name and other key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate[1] |
| Molecular Formula | C₂₄H₃₃NO₄[1] |
| Molecular Weight | 399.5 g/mol [1] |
| SMILES String | CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13--INVALID-LINK--[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C[1] |
| InChI | InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1[1] |
| InChIKey | ZPELMDXCJZDIBP-OWOZRORESA-N[1] |
Note on Crystallographic Data: Despite extensive searches, crystallographic data for this compound from single-crystal X-ray diffraction studies are not publicly available at this time. Such data would provide definitive confirmation of its three-dimensional structure.
Biological Activities and Quantitative Data
This compound has been evaluated for several biological activities. The most quantitatively described of these is its effect on platelet aggregation.
| Biological Activity | Assay Type | Agonist | Test System | IC₅₀ |
| Antiplatelet Aggregation | Platelet Aggregometry | Platelet-Activating Factor (PAF) | Rabbit Platelets | 6.7 µM |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following represents a generalized workflow for assessing antiplatelet aggregation activity, as specific protocols for this compound are not available.
Signaling Pathways
Currently, there is a lack of specific research elucidating the signaling pathways through which this compound exerts its biological effects. The structural complexity of this compound suggests potential interactions with multiple cellular targets, but these have yet to be identified and characterized. Future research is needed to uncover the molecular mechanisms and signaling cascades modulated by this diterpenoid alkaloid.
Conclusion
This compound is a structurally complex diterpenoid alkaloid with demonstrated antiplatelet activity and potential for other therapeutic applications. While its basic chemical structure is well-defined, a significant gap exists in the understanding of its biological mechanism of action. Further research, including the determination of its crystal structure, elucidation of its molecular targets and signaling pathways, and detailed characterization of its antitumor and antimicrobial properties, is essential to fully realize the therapeutic potential of this natural product. The data presented in this guide serve as a foundation for researchers and drug development professionals to build upon in their exploration of this compound and its derivatives.
References
An In-depth Technical Guide on the Biological Activity of Spiramycin
Introduction
This technical guide provides a comprehensive overview of the biological activity of Spiramycin (B21755). It is important to note that the initial query for "Spiramine A" did not yield specific results in scientific literature, suggesting a potential misspelling. The information herein pertains to Spiramycin, a well-documented macrolide antibiotic. Spiramycin is a 16-membered ring macrolide produced by Streptomyces ambofaciens.[1] It is primarily known for its bacteriostatic activity against a broad spectrum of Gram-positive bacteria and certain protozoans.[1][2] This document will delve into its mechanism of action, associated signaling pathways, and a summary of its biological effects, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Spiramycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[3][4] This action is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[2][4] The binding of Spiramycin to the ribosome interferes with the translocation step of protein elongation, a critical process for bacterial growth and replication.[2][3][4] By obstructing this step, Spiramycin effectively halts the synthesis of essential proteins, leading to the inhibition of bacterial proliferation.[4] While its primary effect is bacteriostatic, at high concentrations, it can exhibit bactericidal properties against highly susceptible bacterial strains.[3][4] A key characteristic of Spiramycin is its ability to concentrate in various tissues, such as the lungs and placenta, which enhances its therapeutic efficacy in treating infections at these sites.[2]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by Spiramycin is the bacterial protein synthesis pathway. The following diagram illustrates the mechanism of action of Spiramycin in inhibiting this pathway.
Caption: Mechanism of Spiramycin action on the bacterial ribosome.
The experimental workflow to determine the biological activity of Spiramycin typically involves the following key steps:
Caption: Experimental workflow for assessing Spiramycin's activity.
Quantitative Data on Biological Activity
While specific IC50 values for Spiramycin are not detailed in the provided search results, its activity is typically quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This data is crucial for determining the susceptibility of different bacterial strains to Spiramycin.
| Parameter | Description | Typical Experimental Method |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of the drug that inhibits the visible growth of a microorganism. | Broth microdilution or agar (B569324) dilution methods. |
| MBC | Minimum Bactericidal Concentration: The lowest concentration of the drug that results in a 99.9% reduction in the initial bacterial inoculum. | Subculturing from clear MIC tubes onto drug-free agar. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of Spiramycin's biological activity.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of Spiramycin that inhibits the growth of a specific bacterium.
-
Methodology:
-
Prepare a serial two-fold dilution of Spiramycin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without drug) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Spiramycin in which no visible bacterial growth is observed.
-
2. Protein Synthesis Inhibition Assay
-
Objective: To confirm that Spiramycin inhibits bacterial protein synthesis.
-
Methodology:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into tubes and add varying concentrations of Spiramycin.
-
Add a radiolabeled amino acid (e.g., ³H-leucine or ³⁵S-methionine) to each tube.
-
Incubate for a short period to allow for amino acid incorporation into newly synthesized proteins.
-
Precipitate the proteins using an acid (e.g., trichloroacetic acid).
-
Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.
-
A reduction in radioactivity in the presence of Spiramycin indicates the inhibition of protein synthesis.
-
Spectrum of Activity
Spiramycin is effective against a range of microorganisms:
-
Gram-positive bacteria: Including Streptococcus pyogenes.[5]
-
Atypical bacteria: Such as Legionella species, Mycoplasma species, and Chlamydia species.[5]
-
Protozoan parasites: Notably Toxoplasma gondii and Cryptosporidium.[1][5]
It is generally less effective against Gram-negative bacteria because the outer membrane of these bacteria is impermeable to macrolides.[3]
Resistance Mechanisms
Bacterial resistance to Spiramycin can occur through several mechanisms:
-
Target site modification: Methylation of an adenine (B156593) residue in the 23S rRNA of the 50S ribosomal subunit can prevent Spiramycin from binding. This is a common mechanism for macrolide resistance and can lead to cross-resistance with other macrolides, lincosamides, and streptogramins B (MLSB phenotype).[3]
-
Drug inactivation: Enzymatic inactivation of the drug by bacterial enzymes.[3]
-
Cell impermeability: Alterations in the bacterial cell wall or membrane that prevent the drug from entering the cell.[3]
Spiramycin is a clinically significant macrolide antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its effectiveness against a range of Gram-positive bacteria and certain protozoa makes it a valuable therapeutic agent, particularly in the treatment of toxoplasmosis during pregnancy.[2] Understanding its biological activity, the methods to quantify it, and the mechanisms of resistance are crucial for its effective clinical use and for the development of new antimicrobial strategies.
References
- 1. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Spiramycin used for? [synapse.patsnap.com]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Core Mechanism of Action of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A, also known as Spiramycin (B21755) I, is the major component of the macrolide antibiotic spiramycin, produced by Streptomyces ambofaciens. As a 16-membered macrolide, its primary therapeutic application lies in its bacteriostatic activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
The fundamental mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome. By binding to the ribosome, this compound effectively halts the elongation of the polypeptide chain, thereby preventing the synthesis of essential proteins required for bacterial growth and replication.[1][2]
More specifically, this compound interferes with the translocation step of protein synthesis. It is believed to stimulate the dissociation of peptidyl-tRNA from the ribosome during this process.[2][3] This action leads to a premature termination of translation, resulting in a bacteriostatic effect, where the bacteria are unable to multiply. At higher concentrations, a bactericidal effect may be observed in highly sensitive strains.
Data Presentation
The antibacterial efficacy of this compound has been quantified against various bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 0.5 - 8 |
| Micrococcus luteus | 0.5 - 8 |
| Staphylococcus aureus | 0.5 - 8 |
| Staphylococcus epidermidis | 0.5 - 8 |
| Streptococcus pneumoniae | 0.5 - 8 |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.[4][5]
a. Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
b. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria and MHB without antibiotic) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Ribosome Binding Assay
This protocol describes a competitive binding assay to demonstrate the interaction of this compound with the bacterial ribosome.
a. Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled macrolide antibiotic (e.g., BODIPY™-erythromycin)
-
This compound
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Fluorescence polarization plate reader
b. Procedure:
-
Prepare a solution of 70S ribosomes in the binding buffer.
-
Prepare a solution of the fluorescently labeled macrolide in the binding buffer.
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a suitable microplate, combine the ribosomes, the fluorescently labeled macrolide, and the different concentrations of this compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization of each sample.
-
A decrease in fluorescence polarization with increasing concentrations of this compound indicates competitive binding to the ribosome. The data can be used to calculate the binding affinity (IC50 or Ki).
In Vitro Protein Synthesis Inhibition Assay
This protocol details an assay to directly measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.
a. Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound
-
Luminometer or spectrophotometer
b. Procedure:
-
Prepare a stock solution of this compound and a series of dilutions.
-
Set up the in vitro transcription-translation reactions in microcentrifuge tubes or a microplate. Each reaction should contain the cell-free extract, DNA template, amino acids, and energy source.
-
Add the different concentrations of this compound to the reactions. Include a positive control (no antibiotic) and a negative control (no DNA template).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions and measure the amount of reporter protein synthesized. For luciferase, this is done by adding the substrate and measuring luminescence. For β-galactosidase, a colorimetric substrate is used.
-
A decrease in the amount of synthesized protein with increasing concentrations of this compound demonstrates its inhibitory effect on protein synthesis. The IC50 value can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, inhibiting bacterial protein synthesis.
Experimental Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship Diagram: Ribosome Binding and Protein Synthesis Inhibition
Caption: Logical flow from this compound binding to its bacteriostatic effect.
References
- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Spiramine A and Related Compounds
Notice: A comprehensive literature search for "Spiramine A" yielded limited information beyond its basic chemical identity as a diterpenoid alkaloid found in Spiraea japonica[1]. There is a notable absence of published scientific literature detailing its biological activity, mechanism of action, or associated experimental protocols.
Given the phonetic similarities, it is possible that the intended subject of inquiry was either the polyamine Spermine (B22157) or the macrolide antibiotic Spiramycin (B21755) . Both are well-researched compounds with extensive literature. This guide will proceed by presenting available information on these two molecules, structured to meet the original request's technical depth and formatting requirements.
Section 1: Spermine
Spermine is a ubiquitous polyamine in all vertebrate cells, playing crucial roles in cellular metabolism, growth, and differentiation.[2][3] However, its dysregulation and accumulation can lead to cytotoxic effects and it acts as a key signaling molecule in various biological pathways, including plant defense and disease pathophysiology.[2][3][4]
Quantitative Data on Spermine Biological Activity
| Cell Line / Model | Assay | Observation | Reference |
| Human Colon Carcinoma (CaCo-2) | Cell Viability / Differentiation | Exposure to spermine prevented the increase in alkaline phosphatase, sucrase, and aminopeptidase (B13392206) activities, indicating an inhibition of cell differentiation.[2] | [2] |
| Tobacco Plants (TMV Infection) | Hypersensitive Response (HR) | Spermine accumulation in intercellular spaces is a key signal that triggers HR, a form of programmed cell death to defend against pathogens.[4] | [4] |
| Mouse Model of Diabetic Cardiomyopathy | Transcriptome Analysis (RNA-seq) | Spermine treatment reversed the expression of 174 differentially expressed genes observed in the diseased state.[5] | [5] |
Experimental Protocols
Protocol 1: Assessment of Spermine Cytotoxicity and Effect on Differentiation in CaCo-2 Cells
This methodology is based on studies of spermine's effects on human colon carcinoma cells.[2]
-
Cell Culture: Human colon carcinoma-derived CaCo-2 cells are seeded and grown under standard conditions. Differentiation is typically observed between 6 to 8 days post-seeding.
-
Spermine Treatment: Cells are exposed to varying concentrations of spermine. In some experimental arms, a polyamine oxidase inhibitor is added to prevent spermine degradation and enhance its accumulation.
-
Assessment of Cytotoxicity: Cell death is evaluated. Methods may include assays for caspase activation or DNA laddering to detect apoptosis. The literature indicates spermine-induced cell death in CaCo-2 cells is primarily non-apoptotic.[2]
-
Analysis of Differentiation Markers: The activities of brush border enzymes such as alkaline phosphatase, sucrase, and aminopeptidase are measured. A lack of increase in these enzyme activities in spermine-treated cells compared to controls indicates an inhibition of differentiation.[2]
Signaling Pathways
Spermine Signaling in Plant Defense
In plants like tobacco, spermine acts as a crucial signaling molecule in response to pathogens, such as the Tobacco Mosaic Virus (TMV).[4][6] Its accumulation in the apoplastic space triggers a defensive cascade.
Caption: Spermine signaling cascade in plant pathogen defense.
Spermine Regulation of Immune and Signal Transduction Pathways
In a mouse model of diabetic cardiomyopathy, spermine was found to reverse pathological gene expression changes related to immune and signaling pathways like the PI3K-Akt pathway.[5]
Caption: Spermine's therapeutic effect on pathological pathways.
Section 2: Spiramycin
Spiramycin is a 16-membered ring macrolide antibiotic produced by Streptomyces ambofaciens.[7][8] It is primarily bacteriostatic and is effective against a variety of Gram-positive bacteria.[7][9] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10][11]
Quantitative Data on Spiramycin Biological Activity
The literature provides data on the toxicity and therapeutic effects of Spiramycin and its derivatives.
| Compound / Fraction | Assay | Result | Organism/Model |
| Acetylspiramycin F1 | Acute Toxicity (LD50) | 1,200 mg/kg | Mice (i.p. admin) |
| Acetylspiramycin F2 | Acute Toxicity (LD50) | 692 mg/kg | Mice (i.p. admin) |
| Acetylspiramycin F2 | Antibacterial Potency | 2,040 µg/mg | Bacillus subtilis ATCC 6633 |
| 3,3'',4''-tri-O-propionylspiramycin I | Therapeutic Effect | High (Superior to acetylspiramycin) | Infected Mice |
| 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I | Therapeutic Effect | High (Superior to acetylspiramycin) | Infected Mice |
This table is synthesized from data presented in studies on acetylspiramycin components and structure-activity relationships of spiramycins.[12][13]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This is a standard protocol for assessing the antibacterial activity of an antibiotic like Spiramycin.
-
Bacterial Culture: A pure culture of the target bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is grown in a suitable broth medium to a standardized concentration (e.g., using McFarland standards).
-
Antibiotic Dilution: A series of two-fold dilutions of Spiramycin is prepared in the broth medium in a microtiter plate or test tubes.
-
Inoculation: Each dilution of the antibiotic is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is read as the lowest concentration of Spiramycin that completely inhibits visible growth of the bacterium.
Mechanism of Action
Spiramycin functions by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.
Caption: Spiramycin inhibits bacterial protein synthesis.
References
- 1. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spermine cytotoxicity to human colon carcinoma-derived cells (CaCo-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spermine signaling in defense reaction against avirulent viral pathogen in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 11. What is Spiramycin used for? [synapse.patsnap.com]
- 12. [Studies on acetylspiramycin. II. Biological activities of spiramycin components] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationships of spiramycins - PubMed [pubmed.ncbi.nlm.nih.gov]
biosynthesis pathway of Spiramine A
An In-depth Technical Guide on the Biosynthesis of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a C20-diterpenoid alkaloid of the atisine (B3415921) class, naturally occurring in plants of the Spiraea genus, notably Spiraea japonica.[1][2] These compounds are characterized by a complex polycyclic carbon skeleton and exhibit a range of biological activities, making them of significant interest in the fields of medicinal chemistry and drug development. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on atisine-type diterpenoid alkaloids in Spiraea and other plant genera, such as Aconitum, provides a robust framework for understanding its formation. This guide synthesizes the current knowledge, presenting a detailed overview of the proposed biosynthetic pathway, key intermediates, and enzymatic processes, supplemented with experimental methodologies that have been employed in its investigation.
Core Biosynthetic Pathway
The biosynthesis of this compound, like other atisine-type diterpenoid alkaloids, is thought to originate from the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2][3] The pathway can be broadly divided into three main stages: the formation of the diterpene backbone, a series of oxidative modifications, and the incorporation of a nitrogen-containing moiety.
Stage 1: Formation of the ent-Atiserene Skeleton
The initial steps of diterpenoid biosynthesis involve the cyclization of the linear precursor, GGPP. This process is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). While the specific diTPSs from Spiraea japonica have not been characterized, a well-established model from the biosynthesis of atisine in Aconitum species provides a strong parallel.[4][5]
-
From Acyclic Precursors to GGPP : The biosynthesis begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.[4][5] Geranylgeranyl pyrophosphate synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, GGPP.[2]
-
Cyclization of GGPP : The cyclization of GGPP to form the characteristic atisine skeleton is a two-step process involving two different types of diTPSs:
-
Copalyl Diphosphate Synthase (CPS) : This enzyme catalyzes the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][5]
-
Kaurene Synthase-Like (KSL) enzyme : A KSL enzyme then facilitates the second cyclization of ent-CPP to produce the tetracyclic diterpene, ent-atiserene. This molecule constitutes the core carbocyclic framework of atisine-type alkaloids.[4]
-
Stage 2: Oxidative Modifications
Following the formation of the ent-atiserene skeleton, a series of oxidative modifications are necessary to introduce hydroxyl groups at specific positions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to play a crucial role in the diversification of alkaloid structures.[6][7] While the specific CYP450s involved in this compound biosynthesis are yet to be identified, it is hypothesized that they are responsible for the hydroxylations leading to the key intermediate, spiraminol.[3] Spiraminol has been experimentally identified as a biosynthetic precursor to spiramines A/B and C/D.[3][8]
Stage 3: Incorporation of Nitrogen and Formation of the Oxazolidine (B1195125) Ring
A defining feature of atisine-type alkaloids is the presence of a nitrogen-containing oxazolidine ring. Isotopic labeling studies have provided direct evidence for the origin of this nitrogen atom.
-
Nitrogen Source : Feeding experiments utilizing isotopically labeled L-[2-¹³C,¹⁵N]serine in both in vitro cultured plantlets and cell-free extracts of Spiraea japonica have demonstrated its incorporation into spiramines. This strongly indicates that L-serine is the nitrogen donor for the formation of the oxazolidine ring.[1][3][8] It is proposed that L-serine is first decarboxylated to ethanolamine, which then reacts with a diketone or dialdehyde (B1249045) intermediate derived from the oxidized diterpene skeleton.[4][9]
The final steps in the biosynthesis of this compound from spiraminol likely involve further enzymatic transformations, including acetylation, to yield the final structure. The precise sequence and the enzymes catalyzing these late-stage modifications remain to be elucidated.
Proposed Biosynthetic Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atisine|Diterpenoid Alkaloid for Research [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
Spiramine A: A Technical Overview of its Chemical Identity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a naturally occurring diterpenoid alkaloid isolated from plants of the Spiraea genus, particularly Spiraea japonica.[1] As a member of the atisine-type C20-diterpenoid alkaloid family, it possesses a complex heptacyclic structure. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, established biological activities, and the experimental protocols used to determine them.
Chemical Identifiers and Properties
This compound is characterized by a unique and complex molecular structure. Its key identifiers and computed properties are summarized below for reference.
| Identifier Type | Value |
| CAS Number | 114531-28-1 |
| Molecular Formula | C₂₄H₃₃NO₄ |
| Molecular Weight | 399.5 g/mol |
| PubChem CID | 441757 |
| IUPAC Name | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate |
| SMILES | CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13--INVALID-LINK--[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C |
| InChI Key | ZPELMDXCJZDIBP-OWOZRORESA-N |
| Other Identifiers | ChEBI: 9235, KEGG: C08709 |
Biological Activity
Antiplatelet Aggregation Activity
This compound has been shown to be a potent inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation.[1] Research indicates that this inhibition is concentration-dependent and selective.
| Biological Activity | Test System | IC₅₀ Value | Reference |
| PAF-Induced Rabbit Platelet Aggregation | In vitro (Rabbit Platelets) | 6.7 µM | Li L, et al. Eur J Pharmacol. 2002 Aug 2;449(1-2):23-8.[1] |
A study evaluating a series of diterpene alkaloids from Spiraea japonica found that many, including this compound, selectively inhibited platelet aggregation induced by PAF, but not by ADP or arachidonic acid. This selectivity suggests a specific mechanism of action related to the PAF receptor pathway.
Experimental Protocols
The following is a detailed methodology for the key antiplatelet aggregation experiment cited in the literature.
In Vitro Antiplatelet Aggregation Assay (Adapted from Li L, et al., 2002)
-
Preparation of Washed Rabbit Platelets:
-
Blood is drawn from the central ear artery of rabbits into an anticoagulant solution (e.g., 3.8% trisodium (B8492382) citrate).
-
Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes.
-
The PRP is then subjected to a higher speed centrifugation (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer without Ca²⁺) and resuspended in the same buffer to a final concentration of approximately 5 x 10⁸ platelets/mL.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension.
-
The washed platelet suspension is placed in the aggregometer cuvette and pre-warmed to 37°C with stirring.
-
A baseline light transmission is established.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the platelet suspension at various final concentrations and incubated for a short period (e.g., 3-5 minutes).
-
An aggregating agent, in this case, Platelet-Activating Factor (PAF), is added to induce platelet aggregation.
-
The change in light transmission is recorded for several minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of this compound.
-
The inhibition percentage is calculated relative to a control (vehicle-treated) sample.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal aggregation) is determined by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Logical Workflow for In Vitro Antiplatelet Aggregation Assay
The following diagram illustrates the key steps involved in the experimental workflow for assessing the antiplatelet aggregation activity of this compound.
Caption: Workflow for determining the IC₅₀ of this compound on platelet aggregation.
Postulated Signaling Pathway Inhibition
This compound selectively inhibits PAF-induced aggregation. This suggests that it likely interferes with the PAF receptor (PAFR) signaling cascade, a G-protein coupled receptor pathway, upstream of common effectors that are activated by other agonists like ADP or thromboxane.
Caption: Postulated inhibition of the PAF receptor signaling pathway by this compound.
References
Unraveling Spiramine A: A Clarification of Terminology and Therapeutic Potential of Related Compounds
An in-depth analysis for researchers, scientists, and drug development professionals.
Initial investigations into the therapeutic effects of "Spiramine A" reveal a significant lack of available scientific literature and data. The term appears to be a point of confusion, often mistaken for the well-documented macrolide antibiotic "Spiramycin" or the ubiquitous polyamines "Spermine" and "Spermidine." This guide aims to clarify these distinctions and provide a comprehensive overview of the known therapeutic potentials of Spiramycin (B21755) and Spermine (B22157), given the likely intended focus of the query.
This compound: A Diterpenoid of Limited Study
Scientific databases identify this compound as a diterpenoid compound.[1] It is derived from an atisane (B1241233) hydride and has been reported in the plant Spiraea japonica.[1] However, beyond its chemical structure and origin, there is a notable absence of published research on its biological activity, mechanism of action, or potential therapeutic effects. Reports also mention the synthesis of related compounds, Spiramine C and D, but detailed pharmacological data remains elusive.[2]
Due to the scarcity of data, a detailed technical guide on the therapeutic effects of this compound cannot be constructed at this time. The remainder of this document will focus on Spiramycin and Spermine, compounds with similar names and established biological significance.
Spiramycin: A Macrolide Antibiotic
Spiramycin is a macrolide antibiotic with a 16-membered lactone ring, produced by Streptomyces ambofaciens.[3][4] It is primarily known for its antibacterial and antiparasitic properties and is used in both human and veterinary medicine under trade names such as Rovamycine.[5]
Mechanism of Action
The primary mechanism of action for Spiramycin, typical of macrolide antibiotics, is the inhibition of bacterial protein synthesis.[5][6] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein elongation.[3][5][6] This action prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, effectively halting protein production. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication, although bactericidal activity can be observed at higher concentrations.[3][6] Spiramycin's specificity for bacterial ribosomes accounts for its therapeutic window in humans.[5] There is also evidence to suggest that spiramycin stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation.[3]
Caption: Mechanism of action of Spiramycin.
Therapeutic Uses and Spectrum of Activity
Spiramycin is effective against a broad range of Gram-positive bacteria and certain Gram-negative cocci.[3][4] It is also active against Legionellae, mycoplasmas, chlamydiae, some spirochetes, Toxoplasma gondii, and Cryptosporidium.[4]
Key therapeutic indications include:
-
Toxoplasmosis in pregnant women: To prevent vertical transmission to the fetus.[5][7]
-
Respiratory tract infections: Including bronchitis, pneumonia, and tonsillitis.[5][8][9]
-
Dental and soft tissue infections .[5]
-
Sexually transmitted infections and pelvic inflammatory disease .[9]
Quantitative Data: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of spiramycin against various nasopharyngeal pathogens.
| Pathogen | MIC (µg/mL) |
| Group A Streptococci | ≤ 1.2 |
| Pneumococci | ≤ 1.2 |
| Branhamella catarrhalis | ≤ 1.2 |
| Gonococci | ≤ 2.4 |
| Meningococci | ≤ 19 |
| Haemophilus influenzae | ≤ 38 |
| Data sourced from a study on spiramycin concentrations in saliva.[10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): A standardized agar (B569324) dilution method is typically used.
-
Prepare a series of agar plates containing serial twofold dilutions of spiramycin.
-
Inoculate the plates with a standardized suspension of the test organism (e.g., 10^4 colony-forming units per spot).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
The MIC is the lowest concentration of spiramycin that completely inhibits visible growth of the organism.
Spermine and Spermidine (B129725): Polyamines in Cellular Signaling
Spermine and spermidine are polyamines found in all eukaryotic cells and are essential for cell growth, proliferation, and differentiation.[11] They are positively charged molecules at physiological pH, allowing them to interact with nucleic acids (DNA, RNA), proteins, and phospholipids.[11]
Role in Signaling and Disease
Spermine acts as a signaling molecule in various pathways, including those related to immune response and stress.[12][13]
-
Immune Regulation: Spermine can modulate immune responses. For instance, it has been shown to regulate pathways like the MAPK, PI3K-Akt, and NF-kappa B signaling pathways in the context of diabetic cardiomyopathy.[14]
-
Plant Defense: In plants, spermine is involved in defense signaling against pathogens. Its oxidative degradation by polyamine oxidase (PAO) produces hydrogen peroxide (H₂O₂), a key signaling molecule that can trigger a hypersensitive response and activate defense-related genes.[12][13][15] This process can also lead to an influx of calcium ions (Ca²⁺), further propagating the signal.[13][15]
-
Cancer: The concentration of polyamines is often elevated in cancer cells to sustain rapid proliferation. This has led to the development of polyamine analogs as potential anticancer drugs.[11][16]
Caption: Simplified overview of Spermine signaling.
Therapeutic Potential
The diverse roles of spermine and spermidine have opened avenues for therapeutic exploration:
-
Cardiovascular Health: Spermidine supplementation is being investigated for its potential to improve metabolic, neurological, and cardiovascular responses to exercise in patients with heart failure.[17] Spermine has also been shown to reduce myocardial damage in diabetic cardiomyopathy by regulating immune and signal transduction pathways.[14]
-
Neuroprotection: The unique structure and function of related compounds, such as Salvinorin A and its analogues, which also interact with signaling pathways, are being explored for their therapeutic potential in various neurological disorders.[18][19]
-
Anticancer Agents: Synthetic derivatives and analogs of polyamines are being developed as anticancer drugs due to their ability to interfere with the functions of natural polyamines in rapidly proliferating cancer cells.[16]
Experimental Protocols
Quantification of Polyamines by High-Pressure Liquid Chromatography (HPLC):
-
Sample Preparation: Homogenize tissue or cell samples in an acidic solution (e.g., perchloric acid) to precipitate proteins.
-
Derivatization: React the polyamines in the supernatant with a fluorescent tagging agent (e.g., dansyl chloride or o-phthalaldehyde) to enable detection.
-
Chromatography: Separate the derivatized polyamines on a reverse-phase HPLC column using a suitable mobile phase gradient.
-
Detection: Use a fluorescence detector to quantify the polyamines based on the peak areas relative to known standards.
Conclusion
While "this compound" remains an obscure compound with no documented therapeutic effects, the similarly named "Spiramycin" and the polyamine "Spermine" offer significant and well-documented therapeutic relevance. Spiramycin is a clinically important antibiotic that inhibits bacterial protein synthesis. Spermine is a crucial signaling molecule with emerging therapeutic potential in cardiovascular disease, immune regulation, and oncology. Future research should aim to isolate and characterize this compound to determine if it possesses any biological activities of therapeutic interest. For now, professionals in drug development should be mindful of these distinct compounds to avoid confusion in their research endeavors.
References
- 1. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Spiramycin used for? [synapse.patsnap.com]
- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 7. Spiramycin (oral route, injection route, rectal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. [Spiramycin ; therapeutic value in humans. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Evaluation of spiramycin as a therapeutic agent for elimination of nasopharyngeal pathogens. Possible use of spiramycin for middle ear infections and for gonococcal and meningococcal nasopharyngeal carriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spermine signaling in defense reaction against avirulent viral pathogen in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological aspects of cytotoxic polyamine analogs and derivatives for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sPERMIdine supplemenTation on Metabolic, Neuronal and Cardiovascular Response to Exercise TRAINING | Clinical Research Trial Listing [centerwatch.com]
- 18. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacology of Spiramine A
Abstract
This compound is a C20-diterpenoid alkaloid of the atisine (B3415921) type, naturally occurring in plants of the Spiraea genus.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound and its derivatives. While research on this compound itself is limited, this document synthesizes the available data on its known biological activities, including its anti-platelet aggregation effects. Furthermore, it delves into the well-documented mechanism of action of its derivative, 15-oxospiramilactone (B609486) (S3), as a potent modulator of mitochondrial dynamics through the inhibition of ubiquitin-specific protease 30 (USP30). This guide also outlines putative experimental protocols for assessing its bioactivities and proposes potential signaling pathways for its anti-inflammatory and anticancer effects based on established pharmacological models. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction and Physicochemical Properties
This compound is a member of the atisine-type diterpenoid alkaloid family, a class of natural products known for their complex structures and diverse biological activities.[3][4] It is isolated from plants of the genus Spiraea, which have been used in traditional medicine.[2] The atisine family of alkaloids is characterized by a complex tetracyclic or pentacyclic diterpene core with a substituted piperidine (B6355638) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₄H₃₃NO₄ | [5] |
| Molecular Weight | 399.5 g/mol | [5] |
| CAS Number | 114531-28-1 | [5] |
| Class | Atisine-type Diterpenoid Alkaloid | [1][2] |
| Natural Source | Spiraea japonica | [1][2] |
Mechanism of Action: Insights from 15-Oxospiramilactone (S3)
While the direct molecular targets of this compound are not fully elucidated, significant insights into its potential mechanism of action come from studies of its derivative, 15-oxospiramilactone (S3). S3 has been identified as a key regulator of mitochondrial quality control.
Inhibition of USP30 and Promotion of Mitophagy
15-oxospiramilactone (S3) is a potent and specific covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase located on the outer mitochondrial membrane.[6][7] USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[6]
S3 directly inhibits USP30's enzymatic activity by forming a covalent bond with the cysteine residue (Cys77) in its catalytic triad.[6] This inhibition prevents the deubiquitination of mitochondrial proteins, such as Mitofusin 2 (Mfn2), that are tagged for removal by the E3 ubiquitin ligase Parkin.[7] The resulting accumulation of ubiquitinated proteins on the mitochondrial surface enhances Parkin-mediated mitophagy, promoting the clearance of damaged mitochondria and restoring mitochondrial network integrity.[6][7] This mechanism suggests a therapeutic potential for compounds like this compound and its derivatives in neurodegenerative diseases and other conditions associated with mitochondrial dysfunction.[7]
Pharmacological Activities
This compound has been reported to possess a range of pharmacological activities, including anti-platelet aggregation, anti-inflammatory, anticancer, and neuroprotective effects.[5] However, detailed mechanistic studies and quantitative data for this compound are sparse.
Anti-Platelet Aggregation Activity
This compound has demonstrated inhibitory effects on platelet aggregation induced by the platelet-activating factor (PAF).
Table 2: Quantitative Data for Anti-Platelet Aggregation Activity of this compound
| Assay | Model | Agonist | IC₅₀ | Source |
| Platelet Aggregation | Rabbit Platelets | PAF | 6.7 µM | [8] |
Experimental Protocol: Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a suitable animal model (e.g., rabbit) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 10 minutes) and is used as a blank.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
Assay Procedure: A sample of PRP is placed in the aggregometer and pre-incubated with various concentrations of this compound or a vehicle control. After incubation, a platelet agonist such as PAF is added to induce aggregation. The change in light transmission is recorded over time.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC₅₀ value (the concentration of this compound required to inhibit platelet aggregation by 50%) is determined from the dose-response curve.
Anti-inflammatory Activity (Putative)
While this compound is reported to have anti-inflammatory effects, specific quantitative data and mechanistic studies are lacking.[5] Based on the known mechanisms of other anti-inflammatory natural products, a potential mechanism involves the inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IKK, IκBα, p65).
-
Data Analysis: The inhibitory effect of this compound on the production of inflammatory mediators and the activation of signaling proteins is quantified, and IC₅₀ values are calculated where applicable.
Anticancer Activity (Putative)
This compound is noted for its potential anticancer properties, though specific cell line sensitivities and mechanisms have not been detailed in available literature.[5] A common mechanism for anticancer compounds is the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assay
-
Cell Culture: A panel of human cancer cell lines is cultured in appropriate media.
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, and 72 hours. Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity. IC₅₀ values are calculated from the dose-response curves.
-
Apoptosis Analysis (Annexin V/PI Staining): To determine if cell death occurs via apoptosis, treated cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Caspase Activity Assay: Activation of key executioner caspases, such as caspase-3, is measured using a colorimetric or fluorometric assay to confirm the apoptotic pathway.
Neuroprotective Activity (Inferred)
Direct evidence for the neuroprotective effects of this compound is limited. However, a related compound, Spiramine T, has shown protective effects in models of cerebral ischemia-reperfusion injury by reducing calcium accumulation and lipid peroxidation.[5][9] This suggests that this compound may have similar neuroprotective potential.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Neuronal Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.
-
Induction of Neuronal Damage: Neurotoxicity is induced using agents like glutamate (B1630785) (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).
-
Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of this compound.
-
Viability Assessment: Cell viability is measured using assays like MTT or LDH release to quantify the protective effect of this compound.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Assessment of Mitochondrial Function: The effect on mitochondrial membrane potential can be assessed using dyes like JC-1, linking back to the known effects of its derivative on mitochondrial health.
Summary and Future Directions
This compound is a diterpenoid alkaloid with reported anti-platelet, anti-inflammatory, anticancer, and potential neuroprotective activities. While quantitative data and detailed mechanistic studies on this compound are currently limited, research on its derivative, 15-oxospiramilactone (S3), has provided a significant breakthrough, identifying the mitochondrial deubiquitinase USP30 as a key molecular target. The inhibition of USP30 and subsequent enhancement of mitophagy represent a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.
Future research should focus on:
-
Target Deconvolution: Identifying the direct molecular targets of this compound to understand its full pharmacological profile.
-
Quantitative Pharmacological Studies: Determining the potency (IC₅₀/EC₅₀) of this compound in various validated assays for its reported anti-inflammatory, anticancer, and neuroprotective effects.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
This guide provides a framework for understanding the current state of knowledge on this compound pharmacology and serves as a foundation for future research and development efforts.
References
- 1. Alzheimer Disease | Aqueous extract of Spirulina exerts neuroprotection in an experimental model of Alzheimer sporadic disease in mice induced by Streptozotocin | springermedicine.com [springermedicine.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-phycocyanin, a very potent and novel platelet aggregation inhibitor from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects in gerbils of spiramine T from Spiraea japonica var. acuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Natural Molecule S3 Protects Retinal Ganglion Cells and Promotes Parkin-Mediated Mitophagy against Excitotoxicity [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of spiramine T on antioxidant enzymatic activities and nitric oxide production in cerebral ischemia-reperfusion gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spiramine A Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramine A and its related analogs, a family of atisine-type C20-diterpenoid alkaloids isolated primarily from plants of the genus Spiraea, have emerged as a promising class of bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives. The primary focus is on their potent antiplatelet aggregation effects, with additional discussion on their anticancer and neuroprotective properties. Detailed experimental protocols for key biological assays and chemical syntheses are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction to this compound and its Analogs
This compound is a diterpenoid alkaloid first identified in Spiraea japonica.[3] Structurally, it belongs to the atisine-type C20-diterpenoid alkaloids, which are characterized by a complex pentacyclic skeleton.[1] This family of natural products has garnered significant interest due to a wide range of biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and cholinesterase inhibitory effects.[1][4] A key feature of many spiramine alkaloids is the presence of an oxazolidine (B1195125) ring, which has been found to be crucial for some of their biological functions.[5] Research has demonstrated that spiramines, particularly this compound and its close analogs like Spiramine C, D, and Q, are potent inhibitors of platelet aggregation, suggesting their potential as novel antithrombotic agents.[5][6] Furthermore, preliminary studies have indicated that these compounds may also possess anticancer and neuroprotective activities.[1][7]
Biological Activities and Quantitative Data
The biological activities of this compound and its analogs are summarized below. The quantitative data from various studies are presented in tabular format for ease of comparison.
Antiplatelet Aggregation Activity
The most extensively studied biological effect of spiramine alkaloids is their ability to inhibit platelet aggregation. This activity is particularly pronounced against aggregation induced by Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammation and thrombosis.
| Compound | Agonist | Assay System | IC50 (µM) | Reference |
| This compound | PAF | Rabbit Platelets | 6.7 | [MedChemExpress] |
| Spiramine C1 | PAF | Rabbit Platelets | 30.5 ± 2.7 | [3][5] |
| ADP | Rabbit Platelets | 56.8 ± 8.4 | [3][5] | |
| Arachidonic Acid | Rabbit Platelets | 29.9 ± 9.9 | [3][5] | |
| Spiramine Q | Arachidonic Acid | Rabbit Platelets | Selectively inhibited | [6] |
Note: A study by Li et al. (2002) evaluated 14 atisine-type diterpene alkaloids and found that 12 of them significantly and selectively inhibited PAF-induced platelet aggregation in a concentration-dependent manner.[5]
Anticancer Activity
Several studies have suggested that diterpenoid alkaloids, including those of the atisine-type, possess cytotoxic effects against various cancer cell lines.[8][9]
| Compound Type | Cell Line | Activity | IC50 (µM) | Reference |
| Hetisine-type Diterpenoid Alkaloids | MCF-7 (Breast Cancer) | Apoptosis-inducing | Not specified | [8] |
| C19-diterpenoid derivatives | KB-VIN (MDR Cervical Carcinoma) | Cytotoxic | Potent | [9] |
| C20-diterpenoid derivatives | KB-VIN (MDR Cervical Carcinoma) | Cytotoxic | Potent | [9] |
Note: While the general class of atisine-type alkaloids has shown anticancer potential, specific IC50 values for this compound and its direct analogs against a broad panel of cancer cell lines are not yet widely reported in the literature.
Neuroprotective Activity
Spiramine T, another atisine-type alkaloid from Spiraea japonica, has demonstrated significant neuroprotective effects in a gerbil model of cerebral ischemia-reperfusion injury.[1][7]
| Compound | Model | Key Findings | Reference |
| Spiramine T | Gerbil model of cerebral ischemia-reperfusion | Reduced stroke index, decreased cortex calcium and LPO concentrations. | [1] |
| Increased glutathione (B108866) peroxidase (GSH-PX) activity, inhibited nitric oxidase (NOS) activity and nitric oxide production. | [7] |
Signaling Pathways and Mechanism of Action
Inhibition of Platelet Aggregation via the PAF Signaling Pathway
The antiplatelet activity of this compound and its analogs is primarily attributed to their interference with the Platelet-Activating Factor (PAF) signaling pathway. PAF is a potent phospholipid that activates platelets by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][10] The binding of PAF to its receptor initiates a signaling cascade that is crucial for platelet aggregation.[11] Although direct receptor binding assays for spiramines are not yet published, their selective inhibition of PAF-induced aggregation strongly suggests they act as antagonists in this pathway.
The proposed mechanism involves the following steps:
-
PAF Binding and Receptor Activation: PAF, produced by various cells like basophils, monocytes, and endothelial cells, binds to the PAF-R on the platelet surface.[12]
-
G-Protein Activation: The activated PAF-R couples to the Gq alpha subunit of its associated G-protein.[10]
-
PLC-β Activation and Second Messenger Production: Gαq activates Phospholipase C-beta (PLC-β), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[2]
-
Platelet Aggregation: The increase in intracellular Ca2+ concentration, along with other signaling events initiated by DAG, triggers a cascade of events including platelet shape change, degranulation, and ultimately, aggregation.[12]
Spiramine alkaloids likely inhibit this pathway by competitively binding to the PAF-R, thereby preventing PAF from initiating this signaling cascade.
Mechanism of Neuroprotection
The neuroprotective effects of Spiramine T are linked to its ability to mitigate the downstream effects of cerebral ischemia-reperfusion injury.[1] Its mechanism appears to involve the reduction of excitotoxicity and oxidative stress through two main actions:
-
Reduction of Calcium Accumulation: By preventing the overload of intracellular calcium, Spiramine T helps to avert a key trigger of neuronal cell death.[1]
-
Inhibition of Lipid Peroxidation: Spiramine T reduces the levels of lipid peroxidation (LPO) products and enhances the activity of antioxidant enzymes like glutathione peroxidase (GSH-PX), thereby protecting neuronal membranes from oxidative damage.[7] It also appears to modulate the nitric oxide (NO) pathway by inhibiting nitric oxide synthase (NOS) activity.[7]
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for assessing platelet function in vitro.[13]
Objective: To measure the ability of this compound derivatives to inhibit platelet aggregation induced by PAF.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF) solution.
-
This compound derivative solutions (at various concentrations).
-
Phosphate-Buffered Saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Instrument Calibration:
-
Use PPP to set the 100% aggregation baseline (maximum light transmission).
-
Use PRP to set the 0% aggregation baseline (minimum light transmission).
-
-
Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.
-
Add a small volume (e.g., 50 µL) of the this compound derivative solution or vehicle control (e.g., DMSO diluted in PBS) and incubate for a further 2-5 minutes.
-
Initiate aggregation by adding a specific concentration of PAF solution.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation) is determined by testing a range of inhibitor concentrations and plotting the dose-response curve.
-
General Procedure for the Synthesis of Spiramine Analogs
The total synthesis of atisine-type diterpenoid alkaloids is a complex, multi-step process. The following is a generalized workflow based on reported synthetic strategies for compounds like Spiramine C and D.[7] These syntheses often involve the construction of the intricate polycyclic core through a series of key chemical reactions.
Key Synthetic Steps May Include:
-
Diels-Alder Cycloaddition: To construct the initial polycyclic ring system.
-
Cycloisomerization: An efficient method, often catalyzed by transition metals like ruthenium, to form the atisane (B1241233) skeleton.
-
Biomimetic Transformations: Late-stage modifications that mimic the proposed biosynthetic pathways to introduce key functional groups and stereocenters.
A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in specialized organic synthesis literature.[2][3][7][10]
Structure-Activity Relationships (SAR)
Preliminary SAR studies on atisine-type alkaloids have provided initial insights into the structural features required for their antiplatelet activity.[5]
-
Oxygenation at C-15: The presence of an oxygen-containing substituent at the C-15 position of the diterpenoid skeleton appears to be essential for the inhibition of PAF-induced platelet aggregation.
-
Oxazolidine Ring: The integrity of the oxazolidine ring, a characteristic feature of many spiramine alkaloids, is also crucial for their antiplatelet effects.
-
Non-selective Inhibition: Modifications to the core structure, such as in Spiramine C1, can lead to a loss of selectivity, resulting in the inhibition of platelet aggregation induced by other agonists like ADP and arachidonic acid.[3][5]
Conclusion and Future Directions
This compound and its analogs represent a compelling class of natural products with significant therapeutic potential, particularly as antiplatelet agents. Their selective inhibition of PAF-induced aggregation highlights them as promising leads for the development of novel antithrombotic drugs with a potentially favorable side-effect profile compared to existing non-selective agents. The neuroprotective and anticancer activities, while less explored, also warrant further investigation.
Future research should focus on:
-
Elucidating the precise mechanism of action , including definitive confirmation of their interaction with the PAF receptor through radioligand binding assays.
-
Expanding the library of synthetic derivatives to conduct comprehensive SAR studies, which will guide the design of more potent and selective analogs.
-
In-depth investigation of their anticancer and neuroprotective properties , including the identification of their molecular targets and signaling pathways.
-
Preclinical evaluation of the most promising candidates in relevant animal models of thrombosis, cancer, and neurodegenerative diseases.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound derivatives and unlock their full therapeutic potential.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Unified Approach for the Assembly of Atisine- and Hetidine-type Diterpenoid Alkaloids: Total Syntheses of Azitine and the Proposed Structure of Navirine C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Collective Total Syntheses of Atisane-Type Diterpenes and Atisine-Type Diterpenoid Alkaloids: (±)-Spiramilactone B, (±)-Spiraminol, (±)-Dihydroajaconine, and (±)-Spiramines C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the In Vitro Studies of Spiramycin and Sporamin
Disclaimer: Initial research indicates that "Spiramine A" is not a commonly referenced compound in the scientific literature. It is possible that this is a typographical error for either Spiramycin (B21755) , a macrolide antibiotic, or Sporamin , a Kunitz-type trypsin inhibitor with antitumor activity. This guide provides a detailed overview of the in vitro studies for both of these distinct compounds to address the potential query.
Part 1: Spiramycin
Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens.[1] Its primary use is in treating infections caused by susceptible bacteria.[1][2] In vitro studies have primarily focused on its antibacterial mechanism and, to a lesser extent, its effects on mammalian cells.
Mechanism of Action
Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][4] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[2][3][4] This binding prevents the ribosome from moving along the mRNA, thereby halting the synthesis of essential proteins required for bacterial growth and survival.[4] While primarily bacteriostatic, it can exhibit bactericidal activity at very high concentrations.[3][4]
Quantitative Data on Cytotoxicity
In vitro studies have been conducted to assess the cytotoxic effects of spiramycin on mammalian cells, particularly fibroblasts.
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| NIH/3T3 | MTT | 3.13 - 100 | 24 | Increased cell viability |
| NIH/3T3 | MTT | 3.13 - 100 | 48 | Increased cell viability |
| NIH/3T3 | MTT | 50 | 72 | Reduced cell viability |
| NIH/3T3 | MTT | 100 | 72 | Reduced cell viability |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: NIH/3T3 fibroblast cells are seeded into a 96-well plate at a density of 5,000 cells per well.[5][6]
-
Treatment: The cells are treated with varying concentrations of spiramycin (e.g., 3.13 to 100 µM) for different time periods (e.g., 24, 48, and 72 hours).[5][6] The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
MTT Addition: After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength to determine the relative number of viable cells.
Morphological Analysis
-
Cell Culture: NIH/3T3 cells are seeded onto coverslips in 6-well plates.[5]
-
Treatment: Cells are exposed to a specific dosage of spiramycin (e.g., 100 µM) for a set duration (e.g., 24 hours).[5] A control group is maintained in complete growth media alone.[5]
-
Imaging: Following treatment, the cells are visualized using confocal microscopy to assess any changes in the cytoskeleton or nucleus compared to the untreated control cells.[5]
Signaling Pathways and Visualizations
The primary mechanism of spiramycin is targeting the bacterial ribosome. The following workflow illustrates its antibacterial action.
Caption: Mechanism of Spiramycin's antibacterial activity.
Part 2: Sporamin
Sporamin is a Kunitz-type trypsin inhibitor found in sweet potato tubers.[7] It has demonstrated significant antitumor activity in in vitro studies, particularly against pancreatic cancer cells.[7][8]
Mechanism of Action
Sporamin's antitumor effects are multifaceted. It inhibits cell viability and proliferation while inducing apoptosis (programmed cell death).[8] These effects are linked to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways.[7][8]
Quantitative Data on Antitumor Activity
| Cell Line | Assay | Treatment | Incubation Time (hours) | Observed Effect |
| PANC-1 | ³H-thymidine incorporation | Sporamin | Not specified | Inhibition of cell proliferation[7] |
| PANC-1 | MTT | Sporamin | Not specified | Inhibition of cell viability[7] |
| BxPC-3 | Not specified | Sporamin | Not specified | Inhibition of cell viability and proliferation[8] |
| PANC-1 | Flow Cytometry | Sporamin | Not specified | Induction of apoptosis[7] |
| BxPC-3 | Not specified | Sporamin | Not specified | Induction of apoptosis[8] |
Experimental Protocols
Cell Proliferation Assay (³H-thymidine Incorporation)
-
Cell Culture: PANC-1 cells are cultured in appropriate media.
-
Treatment: Cells are treated with sporamin.
-
Radiolabeling: ³H-thymidine is added to the cell culture medium. Proliferating cells incorporate the radiolabeled thymidine (B127349) into their DNA.
-
Measurement: The amount of incorporated ³H-thymidine is quantified using a scintillation counter, which provides a measure of DNA synthesis and, consequently, cell proliferation.[7]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: PANC-1 cells are treated with sporamin for a specified duration.
-
Staining: Cells are harvested and stained with fluorescent markers that identify apoptotic cells, such as Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptosis) and propidium (B1200493) iodide (which stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Analysis: The stained cells are analyzed by a flow cytometer, which quantifies the percentage of cells in different stages of apoptosis (early, late) and viability.[7]
Western Blotting for Protein Expression
-
Cell Lysis: PANC-1 or BxPC-3 cells are treated with sporamin, and then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK1/2, phospho-JNK1/2, phospho-p38, Bcl-2, Bax, IκBα).[7][8] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager to visualize the protein bands.
Signaling Pathways and Visualizations
Sporamin's antitumor activity involves the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Pathway Inhibition by Sporamin
Caption: Sporamin-induced inhibition of the NF-κB pathway.
MAPK Pathway Activation by Sporamin
In pancreatic cancer cells, sporamin paradoxically induces the phosphorylation of MAPKs (ERK1/2, JNK1/2, and p38).[7] However, the inhibition of this MAPK activation with specific inhibitors enhances the antitumor effects of sporamin, suggesting a protective role of MAPK activation against sporamin-induced cell death.[7]
Caption: Interaction of Sporamin and the MAPK pathway.
References
- 1. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Spiramycin used for? [synapse.patsnap.com]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. Evaluation of spiramycin for topical applications: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitogen-activated protein kinase inhibition enhances the antitumor effects of sporamin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sporamin induces apoptosis and inhibits NF-κB activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Spiramine A from Spiraea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a diterpenoid alkaloid that has been isolated from plants of the Spiraea genus, a member of the Rosaceae family. Notably, it is found in the roots of Spiraea japonica. This compound, along with other related spiramines, belongs to the atisine-type diterpene alkaloids. This compound has garnered interest within the scientific community for its potential therapeutic applications, including its demonstrated antitumor, antimicrobial, and anti-platelet aggregation activities.
These application notes provide a comprehensive overview of a representative protocol for the extraction and purification of this compound from Spiraea roots. The methodologies described are based on established principles for the isolation of diterpenoid alkaloids from plant sources. Additionally, the known biological activity of this compound as an inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation is detailed, along with a diagram of the pertinent signaling pathway.
Data Presentation
While specific yields for the extraction and purification of this compound can vary depending on the plant material and extraction conditions, the following table provides an illustrative example of the expected outcomes at each stage of the process. This data is presented to guide researchers in evaluating the efficiency of their own extraction protocols.
| Purification Step | Total Weight (g) | This compound Purity (%) | This compound Content (mg) | Yield (%) | Purification Fold |
| Dried Spiraea japonica Roots | 1000 | 0.05 | 500 | 100 | 1 |
| Crude Ethanolic Extract | 100 | 0.45 | 450 | 90 | 9 |
| Crude Alkaloid Fraction | 10 | 4.0 | 400 | 80 | 80 |
| Silica (B1680970) Gel Chromatography Pool | 1 | 35.0 | 350 | 70 | 700 |
| Preparative HPLC Fraction | 0.3 | 98.0 | 294 | 58.8 | 1960 |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Material: Roots of Spiraea japonica are the primary source for this compound extraction.
-
Collection: The roots should be harvested, cleaned thoroughly to remove soil and other debris, and then air-dried in a well-ventilated area away from direct sunlight.
-
Preparation: Once completely dried, the roots are ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloid Mixture
This protocol is a multi-step process involving solvent extraction followed by an acid-base liquid-liquid extraction to isolate the alkaloid fraction.
-
Step 1: Ethanolic Extraction
-
Place the powdered Spiraea japonica root material (1 kg) in a large flask.
-
Add 95% ethanol (B145695) in a 1:10 solid-to-solvent ratio (w/v).
-
Reflux the mixture at 60-70°C for 2 hours.
-
Filter the mixture while hot and collect the ethanolic extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Step 2: Acid-Base Partitioning
-
Suspend the crude ethanolic extract in a 2% aqueous solution of hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.
-
Adjust the pH of the aqueous layer to 9-10 with a 28% ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the now deprotonated, free-base alkaloids from the aqueous solution using chloroform (B151607).
-
Repeat the chloroform extraction three times.
-
Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification of this compound
-
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column with a suitable stationary phase (e.g., silica gel 60, 200-300 mesh).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Apply the dissolved extract to the top of the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain an enriched this compound fraction.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the enriched this compound fraction using preparative HPLC.
-
A C18 column is typically used for the separation of diterpenoid alkaloids.
-
The mobile phase can be a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound's Anti-Platelet Aggregation Activity
This compound has been shown to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF). The proposed mechanism is the antagonism of the PAF receptor (PAF-R), which blocks the downstream signaling cascade that leads to platelet activation.
Caption: Proposed mechanism of this compound's inhibition of PAF-induced platelet aggregation.
Application Notes and Protocols for the Purification of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A, a C₂₀-diterpenoid alkaloid with an atisine-type skeleton, has been isolated from plants of the Spiraea genus, notably Spiraea japonica. It is also identified as Spiramine C acetate (B1210297) (ester). This class of compounds has garnered interest for its potential biological activities, including the inhibition of platelet aggregation. Specifically, this compound has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner[1]. The purification of this compound from its natural source is a critical step for its further pharmacological evaluation and development.
Data Presentation
While specific yield and purity data for the purification of this compound are not detailed in the available literature, the biological activity has been quantified. This data is crucial for activity-guided fractionation during the purification process.
Table 1: Biological Activity of this compound
| Compound | Biological Activity | Target | IC₅₀ Value | Reference |
| This compound | Antiplatelet Aggregation | Platelet-Activating Factor (PAF) | 6.7 µM | [1] |
Experimental Protocols
The following is a generalized methodology for the extraction and purification of this compound from the roots of Spiraea japonica. This protocol is based on common procedures for the isolation of diterpenoid alkaloids from plant sources.
Preparation of Plant Material
-
Objective: To prepare the plant material for efficient extraction.
-
Procedure:
-
Air-dry the roots of Spiraea japonica in a well-ventilated area, protected from direct sunlight.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
-
Extraction
-
Objective: To extract the crude alkaloids from the plant powder.
-
Materials:
-
Powdered roots of Spiraea japonica
-
95% Ethanol (B145695) (EtOH)
-
Large glass percolator or extraction vessel
-
Rotary evaporator
-
-
Procedure:
-
Macerate the powdered plant material in 95% EtOH at room temperature. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
-
Objective: To separate the basic alkaloid fraction from other classes of compounds in the crude extract.
-
Materials:
-
Crude ethanol extract
-
2% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Chloroform (CHCl₃)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
-
Separatory funnel
-
-
Procedure:
-
Suspend the crude ethanol extract in 2% aqueous HCl.
-
Partition the acidic solution with an organic solvent such as EtOAc or CHCl₃ in a separatory funnel to remove neutral and acidic compounds. Repeat this step three times.
-
Collect the acidic aqueous layer containing the protonated alkaloids.
-
Basify the aqueous layer to a pH of 9-10 with NH₄OH or Na₂CO₃ solution.
-
Extract the liberated free-base alkaloids with CHCl₃ or another suitable organic solvent. Repeat the extraction three times.
-
Combine the organic layers and wash with distilled water to remove residual base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Purification
-
Objective: To isolate this compound from the crude alkaloid mixture. This is typically a multi-step process.
a) Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (100-200 or 200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol (CHCl₃-MeOH) or ethyl acetate-hexane. A typical starting gradient would be 100% CHCl₃, gradually increasing the polarity by adding MeOH (e.g., 99:1, 98:2, 95:5, etc.).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the gradient mobile phase system.
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., Dragendorff's reagent for alkaloids or UV light).
-
Combine fractions with similar TLC profiles.
-
b) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Objective: To achieve high purity of this compound.
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Procedure:
-
Subject the fractions enriched with this compound from the column chromatography to Prep-HPLC.
-
Dissolve the enriched fraction in the mobile phase and inject it into the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from closely related compounds.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain the purified compound.
-
Assess the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods (e.g., NMR, MS).
-
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Generalized workflow for the purification of this compound.
References
Application Note: Quantification of Spiramine A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Spiramine A, a diterpene alkaloid.[1][2] Due to the limited availability of specific validated methods for this compound in current literature, this protocol is based on established principles of reversed-phase chromatography for the analysis of alkaloids. The method described herein provides a robust starting point for researchers, scientists, and drug development professionals for developing and validating a quantitative assay for this compound. This document includes detailed experimental protocols, system parameters, and recommendations for sample preparation and method validation.
Introduction
This compound is a diterpene alkaloid with potential antitumor and antimicrobial activities.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of alkaloids due to its high resolution, sensitivity, and reproducibility.[3][4][5] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is designed to be a comprehensive guide for establishing a reliable analytical procedure.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For mobile phase preparation.
-
Volumetric glassware: Class A.
-
Syringe filters: 0.22 µm or 0.45 µm, compatible with the sample solvent.[6]
Chemicals and Reagents
-
This compound reference standard: Purity ≥98%.[7]
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (B129727) (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic acid (FA) or Ammonium acetate: Analytical or HPLC grade.
-
Sample solvent (Diluent): A mixture of mobile phase A and B (e.g., 50:50 v/v) is recommended.
Chromatographic Conditions
Based on common practices for alkaloid analysis, the following starting conditions are proposed:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 for a typical gradient elution profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | PDA detector scanning from 200-400 nm. Quantification wavelength to be determined by the UV spectrum of this compound (typically around 210-230 nm for similar compounds). |
Table 1: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Note: The gradient may require optimization based on the specific column and system used.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the sample solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the sample solvent to achieve a concentration range that covers the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. A general procedure for a solid sample is outlined below:
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent (e.g., methanol or a mixture of methanol and water) using techniques such as sonication or vortexing.
-
Centrifugation/Filtration: Centrifuge the extract to pellet any insoluble material. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[6]
-
Dilution: Dilute the filtered extract with the sample solvent to a concentration within the calibration range.
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 2: Example of Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Correlation Coefficient (r²) | >0.999 |
Table 3: Example of Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |
| Low QC | [Insert Value] | [Insert Value] | < 2% |
| Mid QC | [Insert Value] | [Insert Value] | < 2% |
| High QC | [Insert Value] | [Insert Value] | < 2% |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Key parameters of the proposed HPLC method for this compound.
Conclusion
This application note provides a comprehensive framework for the development of an HPLC method for the quantification of this compound. The proposed RP-HPLC method with UV detection is a good starting point for achieving reliable and accurate results. It is crucial to perform method optimization and validation to ensure its suitability for the intended application. The provided protocols and parameters should be adapted as necessary based on the specific laboratory instrumentation and sample matrices encountered.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. assayprism.com [assayprism.com]
- 7. This compound supplier | CAS 114531-28-1 | AOBIOUS [aobious.com]
Application Note: Mass Spectrometry Analysis of Spiramine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiramine A is a diterpene alkaloid isolated from the roots of Spiraea japonica. It is crucial to note that this compound is not found in Spirulina, a common dietary supplement. This document provides a detailed protocol for the extraction, qualitative, and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of public data on the specific mass spectrometric behavior of this compound, this note also presents a proposed fragmentation pathway based on its chemical structure and general principles of alkaloid fragmentation. The methodologies outlined herein are based on established procedures for the analysis of related diterpene alkaloids.
Chemical Information
-
Compound Name: this compound
-
Chemical Class: Diterpene Alkaloid (Atisane type)
-
Molecular Formula: C₂₄H₃₃NO₄
-
Molecular Weight: 399.5 g/mol
-
CAS Number: 114531-28-1
-
Source: Spiraea japonica
Experimental Protocols
Extraction of this compound from Spiraea japonica
This protocol is adapted from established methods for the extraction of diterpene alkaloids from Spiraea species.
Materials:
-
Dried and powdered roots of Spiraea japonica
-
95% Ethanol (B145695) (EtOH)
-
2% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (B78521) (NH₄OH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, separatory funnel)
Procedure:
-
Maceration: Soak 100 g of powdered Spiraea japonica root material in 1 L of 95% EtOH at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% HCl (500 mL).
-
Wash the acidic solution with CH₂Cl₂ (3 x 250 mL) to remove neutral and weakly basic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with Na₂CO₃ or NH₄OH.
-
Extract the alkaline solution with CH₂Cl₂ (4 x 250 mL).
-
-
Drying and Final Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alkaloid extract containing this compound.
-
Further Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel or alumina (B75360) if a higher purity isolate is required.
LC-MS/MS Analysis of this compound
The following are typical starting conditions for the analysis of diterpene alkaloids and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen, 3 Bar |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for qualitative analysis |
Quantitative Data and Fragmentation
Table 1: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Dwell Time (ms) |
| This compound | 400.2 | 340.2 | C₂H₄O₂ (acetic acid) | 100 |
| This compound | 400.2 | 312.2 | C₄H₆O₂ (C₂H₄O₂ + CO) | 100 |
| This compound | 400.2 | 121.1 | Complex fragmentation | 100 |
Note: The precursor ion is [C₂₄H₃₃NO₄ + H]⁺.
Proposed Fragmentation Pathway
The complex polycyclic structure of this compound suggests several potential fragmentation pathways upon collision-induced dissociation (CID). A plausible pathway initiated by the loss of the acetate (B1210297) group is outlined below.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound from a plant matrix is summarized in the following diagram.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a comprehensive, albeit partially theoretical, guide for the mass spectrometry-based analysis of this compound. The provided protocols for extraction and LC-MS/MS analysis serve as a robust starting point for method development. The proposed fragmentation pathway and MRM transitions offer a basis for the qualitative and quantitative assessment of this diterpene alkaloid. It is imperative that these methods are validated and optimized in a laboratory setting to ensure accuracy and precision.
Application Notes and Protocols for the Synthesis of Spiramine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine alkaloids are a class of atisine-type diterpenoid alkaloids isolated from plants of the Spiraea genus. These natural products have garnered significant interest due to their complex molecular architectures and diverse biological activities. While a detailed total synthesis of Spiramine A is not extensively documented in publicly available literature, this document provides a comprehensive overview of the synthetic pathway for the closely related (±)-Spiramines C and D, as reported by Cheng et al. in 2016. This collective total synthesis provides a representative and insightful approach to the construction of the intricate Spiramine core. Furthermore, this document outlines the known biological activities of Spiramine alkaloids, highlighting their potential as therapeutic agents.
Spiramine alkaloids, including this compound, have been shown to exhibit a range of biological effects, such as antitumor, antimicrobial, anti-inflammatory, and anti-platelet aggregation activities[1][2][3]. Specifically, this compound has been identified as an inhibitor of PAF-induced rabbit platelet aggregation[3]. Derivatives of Spiramines C and D have also been reported to induce apoptosis in cancer cells[2]. These findings underscore the therapeutic potential of this class of compounds and the importance of synthetic routes to enable further investigation.
Synthesis Pathway of (±)-Spiramines C and D
The total synthesis of (±)-Spiramines C and D, achieved by Cheng et al., showcases an elegant strategy for the construction of the complex atisine-type diterpenoid alkaloid framework. The synthesis begins with readily available starting materials and employs several key transformations to build the polycyclic core.
A key feature of this synthesis is a highly efficient and diastereoselective 1,7-enyne cycloisomerization to construct the functionalized tetracyclic atisane (B1241233) skeleton. Another crucial step is a tandem retro-Diels-Alder/intramolecular Diels-Alder sequence to achieve the tricyclo[6.2.2.0] ring system characteristic of these alkaloids. The final stages of the synthesis involve the transformation of a common intermediate, (±)-spiraminol, into (±)-Spiramines C and D.
Below is a diagram illustrating the logical flow of the synthetic strategy.
Caption: Logical workflow for the synthesis of Spiramines C and D.
Quantitative Data from the Synthesis of (±)-Spiramines C and D
The following table summarizes the reported yields for the key transformations in the synthesis of (±)-Spiramines C and D by Cheng et al. Please refer to the original publication for a complete list of all reaction steps and their corresponding yields.
| Step | Product | Yield (%) |
| 1,7-Enyne Cycloisomerization | Functionalized Tetracyclic Atisane Skeleton | High |
| Tandem retro-Diels-Alder/Intramolecular Diels-Alder | Tricyclo[6.2.2.0] Ring System | High |
| Transformation of Spiraminol to Spiramine C | (±)-Spiramine C | Not specified |
| Transformation of Spiraminol to Spiramine D | (±)-Spiramine D | Not specified |
Note: The original publication should be consulted for precise, step-by-step yield information.
Experimental Protocols
Detailed experimental protocols for the total synthesis of (±)-Spiramines C and D are provided in the supporting information of the original publication by Cheng et al. The following are representative protocols for the key reaction types employed in the synthesis.
General Protocol for 1,7-Enyne Cycloisomerization
Objective: To construct the tetracyclic atisane core.
Materials:
-
1,7-enyne substrate
-
Ruthenium-based catalyst (e.g., Grubbs' catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the 1,7-enyne substrate in the chosen anhydrous solvent under an inert atmosphere, add the ruthenium-based catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetracyclic product.
General Protocol for Tandem retro-Diels-Alder/Intramolecular Diels-Alder Reaction
Objective: To form the tricyclo[6.2.2.0] ring system.
Materials:
-
Tetracyclic substrate with a suitable diene and dienophile precursor
-
High-boiling point solvent (e.g., xylenes (B1142099) or dichlorobenzene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the tetracyclic substrate in the high-boiling point solvent in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to a high temperature (typically >150 °C) to induce the retro-Diels-Alder and subsequent intramolecular Diels-Alder reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography to yield the desired tricyclic compound.
Signaling Pathways and Biological Activity
The precise signaling pathways through which Spiramine alkaloids exert their biological effects are not yet fully elucidated. However, their observed activities suggest interactions with key cellular processes.
The anti-platelet aggregation activity of this compound suggests a potential interaction with signaling pathways involved in platelet activation, such as those mediated by platelet-activating factor (PAF) receptors.
The antitumor activity of this compound and the apoptosis-inducing effects of Spiramine C and D derivatives point towards interference with cancer cell proliferation and survival pathways. This could involve the modulation of apoptosis-regulating proteins or other signaling cascades critical for tumor growth.
The anti-inflammatory properties of Spiramine alkaloids suggest a possible modulation of inflammatory signaling pathways, potentially involving enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or transcription factors such as NF-κB.
Further research is necessary to delineate the specific molecular targets and signaling pathways of Spiramine alkaloids. The availability of synthetic routes to these compounds will be instrumental in facilitating such studies.
References
Application Notes and Protocols for Spiramine A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the anti-cancer properties of Spiramine A in various cancer cell lines. The protocols outlined below are based on established techniques in cancer cell biology and drug discovery.
Cytotoxicity Assessment of this compound
The initial evaluation of an anti-cancer compound involves determining its cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
| MCF-7 | Breast Cancer | 13.2 |
| A549 | Lung Cancer | <100 |
Note: The IC50 values are presented as ranges or specific values as found in relevant literature for similar compounds and are intended to serve as a guideline for initial experimental design.[1][2]
Protocol: Determination of IC50 using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Mechanism of Action: Apoptosis Induction
A key mechanism of many anti-cancer drugs is the induction of programmed cell death, or apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Signaling Pathway Analysis
This compound may exert its anti-cancer effects by modulating specific signaling pathways involved in cell proliferation and survival. The PI3K/AKT pathway is a crucial regulator of these processes and is often dysregulated in cancer.[7]
Protocol: Western Blotting for PI3K/AKT Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
This compound-Induced Inhibition of the PI3K/AKT Signaling Pathway
Caption: Proposed mechanism of this compound via the PI3K/AKT pathway.
By following these detailed protocols and application notes, researchers can effectively investigate the anti-cancer potential of this compound and elucidate its underlying mechanisms of action in various cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Isovalerylspiramycin I suppresses non-small cell lung carcinoma growth through ROS-mediated inhibition of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Anti-inflammatory Assays for Spiramycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiramycin, a macrolide antibiotic, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the assays used to characterize the anti-inflammatory effects of Spiramycin in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The protocols detailed below cover the assessment of key inflammatory mediators and the elucidation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.[1][2]
Data Presentation
The anti-inflammatory activity of Spiramycin is concentration-dependent. The following tables summarize the quantitative data on the effect of Spiramycin on the production of nitric oxide (NO) and the pro-inflammatory cytokines IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophages.[1][2]
Table 1: Effect of Spiramycin on Nitric Oxide (NO) Production
| Treatment | NO Production (% of LPS Control) |
| Control (no LPS) | Not reported |
| LPS (1 µg/mL) | 100% |
| LPS + Spiramycin (50 µM) | Significantly reduced |
| LPS + Spiramycin (100 µM) | Significantly reduced |
| LPS + Spiramycin (200 µM) | Significantly reduced |
| LPS + Spiramycin (300 µM) | Significantly reduced |
Data adapted from studies showing a significant concentration-dependent decrease in NO production with Spiramycin treatment.[1][2]
Table 2: Effect of Spiramycin on Pro-inflammatory Cytokine Secretion
| Treatment | IL-1β Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) |
| Control (no LPS) | Not reported | Not reported |
| LPS (1 µg/mL) | 100% | 100% |
| LPS + Spiramycin (100 µM) | Significantly reduced | Significantly reduced |
| LPS + Spiramycin (200 µM) | Significantly reduced | Significantly reduced |
| LPS + Spiramycin (300 µM) | Significantly reduced | Significantly reduced |
Data synthesized from findings indicating a marked reduction in IL-1β and IL-6 levels in the supernatant of macrophages treated with Spiramycin.[1][2]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by Spiramycin and the general experimental workflow for assessing its anti-inflammatory activity.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of Spiramycin.
Caption: Spiramycin inhibits the NF-κB signaling pathway.
Caption: Spiramycin modulates the MAPK signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Plating Density:
-
For NO and cytokine assays: Seed cells in 96-well plates.
-
For Western blot analysis: Seed 6.0 x 10⁵ cells/dish in 60 mm cell-culture dishes for 24 hours.[2]
-
-
Treatment Protocol:
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Plate RAW 264.7 cells in a 96-well plate and treat with Spiramycin and LPS as described above for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitrite (B80452) (NO₂⁻), a stable product of NO, is measured colorimetrically using the Griess reagent.
-
Protocol:
-
After treating the cells with Spiramycin and LPS for 18-24 hours, collect the cell culture supernatant.[1][3]
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]
-
Incubate at room temperature for 10 minutes in the dark.[5]
-
Measure the absorbance at 540 nm.[5]
-
The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant.
-
Measure the levels of IL-1β and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1][2]
-
The absorbance is typically measured at 450 nm, and cytokine concentrations are calculated from a standard curve.[5][6]
Western Blot Analysis for NF-κB and MAPK Pathways
-
Principle: Western blotting is used to detect the levels of specific proteins involved in the NF-κB (p65, p-IκBα) and MAPK (p-ERK, p-JNK, p-p38) signaling pathways.
-
Protocol:
-
Treat RAW 264.7 cells with Spiramycin for 1 hour, followed by LPS stimulation for a short duration (e.g., 15-20 minutes) to observe phosphorylation events.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. For NF-κB translocation, separate nuclear and cytoplasmic fractions.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. Use β-actin or Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[1] The levels of phosphorylated proteins are typically normalized to their total protein levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Animal Studies of Spiramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin (B21755) is a macrolide antibiotic with a primary bacteriostatic mechanism of action against Gram-positive bacteria and certain protozoans.[1] It functions by binding to the 50S ribosomal subunit of bacteria, which inhibits protein synthesis and ultimately suppresses bacterial growth and proliferation.[1] This document outlines a comprehensive experimental design for the preclinical evaluation of Spiramycin in animal models, focusing on its efficacy, pharmacokinetics, and safety profile. The provided protocols are intended to serve as a guide for researchers in designing and executing robust in vivo studies.
Efficacy Studies in a Murine Model of Toxoplasmosis
Toxoplasmosis, caused by the parasite Toxoplasma gondii, is a key indication for Spiramycin, particularly in preventing congenital transmission.[2] Murine models are well-established for evaluating the in vivo efficacy of anti-toxoplasma agents.[2][3][4]
Animal Model
-
Species: Swiss albino or BALB/c mice are commonly used for toxoplasmosis studies.[3][5]
-
Supplier: Obtain animals from a reputable commercial vendor.
-
Age/Weight: 6-8 weeks old, weighing 20-25 grams at the start of the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.
Experimental Design
This study will evaluate the efficacy of Spiramycin in both acute and chronic toxoplasmosis models.
-
Infection:
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., sterile water or appropriate solvent)
-
Group 2: Spiramycin (Low Dose - 100 mg/kg/day)
-
Group 3: Spiramycin (High Dose - 200 mg/kg/day)
-
Group 4: Positive Control (e.g., Pyrimethamine + Sulfadiazine)
-
-
Dosing: Administer treatments orally via gavage for a specified duration (e.g., 21 days).[3]
Experimental Protocol
-
Infection: Inoculate mice with the appropriate strain and stage of T. gondii.
-
Treatment: Begin treatment at a specified time point post-infection (e.g., 24 hours for the acute model, or after establishment of chronic infection).
-
Monitoring: Monitor animals daily for clinical signs of illness, including weight loss, lethargy, and ruffled fur.
-
Efficacy Endpoints:
-
Survival Rate: Record mortality daily.
-
Brain Cyst Burden (Chronic Model): At the end of the study, sacrifice the animals, and homogenize the brains. Count the number of T. gondii cysts under a microscope.[3][4]
-
Parasite Load (Acute Model): Determine the parasite load in peritoneal fluid or tissues (e.g., liver, spleen) by quantitative PCR or plaque assay.
-
Immunological Parameters: Measure cytokine levels (e.g., IL-10, IL-12, TNF-α) in serum to assess the immune response.[5]
-
Data Presentation
| Group | Treatment | Dose (mg/kg/day) | Mean Survival Time (Days) | Brain Cyst Count (Mean ± SD) |
| 1 | Vehicle Control | - | ||
| 2 | Spiramycin | 100 | ||
| 3 | Spiramycin | 200 | ||
| 4 | Positive Control | - |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Spiramycin.
Animal Model
-
Species: Wistar or Sprague-Dawley rats are commonly used for PK studies.
-
Surgical Preparation: For intravenous (IV) administration and serial blood sampling, catheterization of a major blood vessel (e.g., jugular vein) may be required.
Experimental Design
-
Routes of Administration:
-
Intravenous (IV) bolus
-
Oral (PO) gavage
-
-
Dosing:
-
IV: A single non-toxic dose (e.g., 20 mg/kg).[6]
-
PO: A single dose reflecting the intended therapeutic range (e.g., 100 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Tissue Distribution: At the final time point, collect major organs and tissues (e.g., liver, kidney, lung, spleen, brain) to determine drug concentration.[1][7]
Experimental Protocol
-
Dosing: Administer Spiramycin via the specified route.
-
Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of Spiramycin in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters using appropriate software.
Data Presentation
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Toxicology Studies
Toxicology studies are essential to determine the safety profile of Spiramycin.
Animal Model
-
Species: Use two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs), as per regulatory guidelines.
Experimental Design
-
Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Study:
-
Duration: 28 or 90 days.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
-
Dosing: Administer Spiramycin daily via the intended clinical route (e.g., oral).
-
-
Recovery Groups: Include satellite groups to assess the reversibility of any observed toxic effects.
Experimental Protocol
-
Dosing: Administer the test article daily for the specified duration.
-
Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Food and Water Consumption: Measure weekly.
-
Ophthalmology and Electrocardiography: Perform at baseline and at the end of the study.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
Data Presentation
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (%) | ||||
| Key Hematology (e.g., WBC, RBC, PLT) | ||||
| Key Clinical Chemistry (e.g., ALT, AST, CREA) | ||||
| Organ Weights (e.g., Liver, Kidney) | ||||
| Histopathology Findings |
Visualization of Pathways and Workflows
Signaling Pathway of Spiramycin's Mechanism of Action
Caption: Mechanism of action of Spiramycin.
Experimental Workflow for Efficacy Studies
Caption: Workflow for in vivo efficacy studies.
Logical Relationship for Preclinical Development
Caption: Preclinical development logical flow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramycin-loaded maltodextrin nanoparticles as a promising treatment of toxoplasmosis on murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Investigation of combined effectiveness of spiramycin and beta-glucan in mice models of acute toxoplasmosis and determination of IL-10, IL-12 and TNF-α levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The pharmacokinetic studies on spiramycin and acetylspiramycin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Spiramine A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a novel compound with putative cytotoxic properties. This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of this compound on cancer cell lines. The following application notes detail the necessary materials, step-by-step procedures, and data analysis techniques for key cytotoxicity assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for characterizing the mode of cell death. Additionally, potential signaling pathways involved in this compound-induced cytotoxicity are discussed and visualized.
Data Presentation
The following tables represent hypothetical data to illustrate how to summarize quantitative results from the described experimental protocols.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 hours.
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) - HCT116 | % Cell Viability (Mean ± SD) - A549 | % Cell Viability (Mean ± SD) - MCF-7 |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 1 | 92.3 ± 3.8 | 95.1 ± 4.2 | 98.2 ± 2.5 |
| 5 | 75.6 ± 5.2 | 80.4 ± 4.9 | 88.7 ± 3.1 |
| 10 | 51.2 ± 4.1 | 62.8 ± 3.7 | 70.3 ± 4.6 |
| 25 | 28.9 ± 3.5 | 35.1 ± 2.9 | 45.8 ± 3.8 |
| 50 | 15.4 ± 2.8 | 18.7 ± 2.1 | 22.4 ± 2.7 |
Table 2: Cytotoxicity (LDH Release Assay) of Cancer Cell Lines Treated with this compound for 48 hours.
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) - HCT116 | % Cytotoxicity (Mean ± SD) - A549 | % Cytotoxicity (Mean ± SD) - MCF-7 |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| 1 | 8.1 ± 1.5 | 7.5 ± 1.2 | 9.3 ± 1.6 |
| 5 | 18.9 ± 2.3 | 15.7 ± 2.1 | 22.4 ± 2.5 |
| 10 | 35.6 ± 3.1 | 28.4 ± 2.8 | 40.1 ± 3.3 |
| 25 | 60.2 ± 4.5 | 55.9 ± 3.9 | 72.8 ± 4.1 |
| 50 | 82.1 ± 5.2 | 78.3 ± 4.7 | 90.5 ± 3.9 |
Table 3: Apoptosis Induction (Annexin V-FITC/PI Staining) in HCT116 Cells Treated with this compound for 48 hours.
| Concentration of this compound (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Necrotic Cells (Mean ± SD) | % Live Cells (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| 10 | 15.8 ± 2.1 | 8.2 ± 1.5 | 2.5 ± 0.7 | 73.5 ± 3.2 |
| 25 | 30.4 ± 3.5 | 18.9 ± 2.8 | 4.1 ± 1.1 | 46.6 ± 4.8 |
| 50 | 45.2 ± 4.1 | 25.7 ± 3.3 | 6.8 ± 1.4 | 22.3 ± 3.9 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells as an indicator of compromised cell membrane integrity.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (cells treated with a lysis buffer provided in the kit to achieve maximum LDH release).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of the DNA-staining dye PI by cells with compromised membranes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using the flow cytometry software.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways of this compound-induced apoptosis.
Disclaimer: This document provides a generalized protocol and should be adapted based on the specific cell lines and experimental conditions used. It is recommended to perform preliminary experiments to optimize parameters such as cell seeding density and compound concentrations.
References
Application Notes and Protocols for Spiramine A as a Chemical Probe
A Note to Researchers: Comprehensive scientific data on the use of Spiramine A as a specific chemical probe is currently limited in publicly available literature. This compound, a diterpenoid alkaloid isolated from Spiraea japonica, has shown some biological activities, but its precise molecular targets and mechanism of action are not yet well-elucidated.[1][2] This lack of detailed characterization makes it challenging to provide extensive protocols and signaling pathway information for its use as a targeted chemical probe.
It is also important to distinguish this compound from two similarly named but distinct compounds: Spiramycin (B21755) , a macrolide antibiotic that inhibits bacterial protein synthesis, and Spermine , a polyamine involved in diverse cellular processes.[3][4][5][6][7] The information below summarizes the currently available data for this compound.
Introduction to this compound
This compound is a diterpenoid alkaloid with reported antitumor and antimicrobial properties.[1][8][9] Its potential as a chemical probe lies in its ability to modulate specific biological processes, such as platelet aggregation.[1][8][9] However, to be effectively used as a chemical probe, a deeper understanding of its specific molecular interactions is required.
Known Biological Activities and Quantitative Data
The primary reported activity of this compound is the inhibition of platelet-activating factor (PAF)-induced platelet aggregation.[1][8][9]
Table 1: Quantitative Data for this compound
| Activity | System | IC50 Value | Reference |
| Inhibition of PAF-induced platelet aggregation | Rabbit Platelets | 6.7 µM | [1][8][9] |
Mechanism of Action (Putative)
The exact mechanism of action for this compound's anti-platelet activity has not been fully described. The inhibition of PAF-induced aggregation suggests that this compound may interfere with the PAF receptor signaling cascade.
A hypothetical workflow for investigating this compound's mechanism of action is presented below.
Caption: Hypothetical workflow for elucidating the mechanism of action of this compound.
Experimental Protocols (General Guidance)
Due to the limited specific data for this compound, the following are general protocols that would need to be optimized for its use.
Platelet Aggregation Assay
This protocol is based on the reported activity of this compound.
Objective: To confirm and characterize the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Platelet-rich plasma (PRP) from a suitable donor (e.g., rabbit)
-
Platelet-poor plasma (PPP)
-
Aggregometer
-
Saline solution
-
DMSO (for dissolving this compound)
Protocol:
-
Preparation of Platelets: Prepare PRP and PPP from fresh blood samples by differential centrifugation.
-
Instrument Setup: Adjust the aggregometer with PRP to 0% aggregation and with PPP to 100% aggregation.
-
Treatment: Add a specific volume of PRP to the aggregometer cuvettes and incubate at 37°C with stirring.
-
Add varying concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) to the PRP and incubate for a predetermined time (e.g., 5 minutes).
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Data Recording: Record the aggregation for a set period (e.g., 5-10 minutes).
-
Analysis: Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control. Calculate the IC50 value from the dose-response curve.
Future Research Directions
To establish this compound as a useful chemical probe, further research is necessary:
-
Target Identification: Identifying the specific molecular target(s) of this compound is crucial. This could be achieved through techniques such as affinity chromatography-mass spectrometry or chemoproteomics.
-
Selectivity Profiling: Assessing the selectivity of this compound against a panel of related receptors and enzymes will determine its specificity as a probe.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetics of this compound in animal models of thrombosis or inflammation would provide insights into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. What is Spiramycin used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for Spiramine A Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A is a novel natural product with promising therapeutic potential. Identifying its molecular target(s) is a critical step in understanding its mechanism of action and advancing it through the drug development pipeline. These application notes provide a comprehensive overview of established and cutting-edge methodologies for the identification of this compound's biological targets. The protocols detailed below offer step-by-step guidance for researchers embarking on target deconvolution studies.
Affinity-Based Approaches: Capturing this compound Interactors
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique to identify proteins that physically interact with a small molecule.[1][2][3][4] This approach relies on immobilizing this compound on a solid support to "capture" its binding partners from a complex biological sample, such as a cell lysate.
Experimental Workflow: this compound Affinity Chromatography
The overall workflow for this compound affinity chromatography is depicted below.
Protocol: this compound Affinity Pull-Down Assay
Objective: To identify proteins from a cell lysate that bind to immobilized this compound.
Materials:
-
This compound-conjugated agarose (B213101) beads (and control beads)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or SDS-PAGE sample buffer)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Purification:
-
Equilibrate the this compound-conjugated beads and control beads with lysis buffer.
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. Alternatively, boil the beads in SDS-PAGE sample buffer for direct analysis.
-
Neutralize the eluate if using a low pH elution buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise unique bands present in the this compound pull-down but not in the control.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Data Presentation: Putative this compound Interacting Proteins
| Protein ID | Gene Name | MS Score | Fold Enrichment (this compound vs. Control) | Function |
| P04637 | TP53 | 258 | 15.2 | Tumor suppressor |
| P31749 | AKT1 | 197 | 12.8 | Kinase, cell survival |
| Q09472 | HSP90AA1 | 185 | 9.5 | Chaperone protein |
| P62258 | RPLP0 | 152 | 8.1 | Ribosomal protein |
| P08238 | HSPA8 | 144 | 7.3 | Chaperone protein |
Note: This is hypothetical data for illustrative purposes.
Expression Profiling: Unveiling Downstream Effects
Expression profiling techniques, such as microarray and RNA-sequencing, can identify changes in gene expression in response to this compound treatment.[5][6] This can provide insights into the cellular pathways modulated by this compound and indirectly suggest potential targets.
Experimental Workflow: Transcriptomic Analysis
The workflow for identifying this compound-responsive genes is outlined below.
Protocol: RNA-Sequencing for Differential Gene Expression
Objective: To identify genes and pathways transcriptionally regulated by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at a predetermined concentration (e.g., IC50) and a vehicle control for a specific time period (e.g., 24 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercial kit.
-
Perform DNase treatment to remove genomic DNA contamination.
-
Assess RNA integrity and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA samples.
-
Perform RNA-sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated by this compound.
-
Conduct pathway enrichment analysis (e.g., GO, KEGG) on the differentially expressed genes to identify affected biological processes.
-
Data Presentation: Top Differentially Expressed Genes
| Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Function |
| CDKN1A | 3.1 | 1.2e-8 | 2.5e-7 | Cell cycle regulator |
| BCL2L1 | -2.5 | 3.4e-7 | 5.1e-6 | Apoptosis regulator |
| VEGFA | -2.1 | 8.9e-7 | 9.2e-6 | Angiogenesis factor |
| MYC | -1.8 | 1.5e-6 | 1.3e-5 | Transcription factor |
| JUN | 2.3 | 2.1e-6 | 1.7e-5 | Transcription factor |
Note: This is hypothetical data for illustrative purposes.
Signaling Pathway Analysis
Based on the results from affinity purification and expression profiling, a hypothetical signaling pathway affected by this compound can be constructed.
This diagram illustrates a potential mechanism where this compound inhibits the pro-survival kinase AKT1 and activates the tumor suppressor p53. This leads to the upregulation of the cell cycle inhibitor p21 (CDKN1A) and downregulation of the anti-apoptotic protein Bcl-xL (BCL2L1), ultimately resulting in cell cycle arrest and apoptosis.
Target Validation
Once putative targets have been identified, it is crucial to validate the interaction and its functional consequences using orthogonal methods.
-
Western Blotting: Confirm the presence of the identified protein in the eluate from the affinity purification experiment.
-
Surface Plasmon Resonance (SPR): Quantitatively measure the binding affinity and kinetics between this compound and the purified target protein.
-
Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to its target in intact cells by measuring changes in the protein's thermal stability.
-
Enzymatic Assays: If the target is an enzyme, determine if this compound modulates its activity.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the target protein and assess if this phenocopies the effects of this compound treatment.
Conclusion
The identification of this compound's molecular target(s) is a multifaceted process that requires the integration of various experimental approaches. The protocols and workflows outlined in these application notes provide a robust framework for researchers to systematically deconvolute the mechanism of action of this novel compound. Successful target identification will be instrumental in guiding the future development of this compound as a therapeutic agent.
References
- 1. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microarray studies on the genes responsive to the addition of spermidine or spermine to a Saccharomyces cerevisiae spermidine synthase mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complementary profiling of gene expression at the transcriptome and proteome levels in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiramine A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Spiramine A from Spiraea japonica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a diterpenoid alkaloid with the chemical formula C₂₄H₃₃NO₄.[1] Its primary natural source is the plant Spiraea japonica, a member of the Rosaceae family.[1][2][3] It has been isolated from the roots and stems of different varieties of this plant.
Q2: What are the general challenges in extracting this compound?
Like many natural products, the extraction of this compound can be challenging due to its relatively low concentration in the plant material.[4] Key challenges include selecting the optimal solvent, minimizing the degradation of the thermolabile compound during extraction, and efficiently separating it from a complex mixture of other phytochemicals.[5]
Q3: Which conventional extraction methods are suitable for this compound?
Conventional methods like maceration and Soxhlet extraction using polar solvents such as ethanol (B145695) or methanol (B129727) are commonly employed for extracting alkaloids.[4][5] An acid-base extraction can also be utilized to selectively separate the basic alkaloid from non-alkaloidal compounds.
Q4: What are the benefits of using modern extraction techniques like UAE and MAE for this compound?
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods. These include significantly reduced extraction times, lower solvent consumption, and potentially higher extraction yields.[2][4][6] These methods use ultrasonic waves or microwave energy to enhance the disruption of plant cell walls, facilitating the release of intracellular contents.[7]
Q5: How do I choose the best solvent for this compound extraction?
The choice of solvent is critical and depends on the polarity of this compound. Since it is an alkaloid, polar solvents like ethanol and methanol are effective. One study on Spiraea japonica var. fortunei showed that methanol resulted in a higher extraction yield from the leaves compared to ethanol.[1] The selection should also consider factors like cost, safety, and the ease of removal post-extraction.[3]
Troubleshooting Guide: Low Extraction Yield
This guide addresses common issues encountered during the extraction of this compound that may lead to lower than expected yields.
| Problem | Potential Cause | Recommended Solution |
| Low concentration of this compound in the crude extract. | Poor quality of plant material: The concentration of secondary metabolites can be influenced by the plant's geographical origin, age, harvest time, and post-harvest handling and storage. | - Source plant material from a reputable supplier with proper botanical identification.- Harvest the plant at a time known for high alkaloid content.- Ensure proper drying and store the material in a cool, dark, and dry place to prevent degradation. |
| Inefficient initial extraction: Suboptimal choice of solvent, temperature, or extraction time. | - Solvent Selection: Use polar solvents like methanol or ethanol. Methanol has been shown to be slightly more effective for Spiraea japonica extracts.[1]- Temperature: For conventional methods, slightly elevated temperatures can improve efficiency, but avoid excessive heat (above 60°C) to prevent degradation of the alkaloid.- Time: Ensure sufficient extraction duration. For maceration, this could be several hours to days. For Soxhlet, several hours are typical.[8] | |
| Inadequate sample preparation: Poor solvent penetration due to large particle size of the plant material. | - Grind the dried plant material to a fine, uniform powder to increase the surface area for solvent contact. | |
| Significant loss of product during purification. | Compound degradation: this compound, being a complex alkaloid, may be sensitive to pH extremes or high temperatures during purification steps. | - Avoid strong acids or bases unless necessary for acid-base partitioning, and neutralize promptly.- Use a rotary evaporator under reduced pressure at a low temperature (below 40°C) for solvent removal. |
| Inefficient separation: Poor choice of chromatographic conditions leading to co-elution with impurities or loss of the compound. | - For column chromatography, use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system to effectively separate this compound.- Monitor fractions using Thin-Layer Chromatography (TLC) to avoid accidental discarding of the product. | |
| Inconsistent results between batches. | Variability in raw material: Natural products inherently have batch-to-batch variation in their chemical composition. | - Standardize the source and pre-treatment of your plant material as much as possible.- Perform a preliminary analysis (e.g., TLC or HPLC) on a small sample of the raw material before large-scale extraction. |
| Inconsistent extraction procedure: Minor deviations in extraction parameters can lead to significant differences in yield. | - Maintain consistent parameters (solvent-to-solid ratio, temperature, time, etc.) for each extraction.- For UAE and MAE, ensure consistent power and frequency settings. |
Quantitative Data on Extraction Methods
While specific comparative data for this compound is limited, the following tables provide an overview of typical yields for related extractions.
Table 1: Comparison of Extraction Yields from Spiraea japonica var. fortunei using Conventional Maceration [1]
| Plant Part | Solvent | Extraction Yield (%) |
| Leaves | Methanol (80%) | 32.5 ± 2.1 |
| Leaves | Ethanol (80%) | 26.0 ± 1.5 |
| Flowers | Methanol (80%) | 15.2 ± 0.9 |
| Flowers | Ethanol (80%) | 13.0 ± 1.2 |
Table 2: General Comparison of Alkaloid Extraction Methods (Data from various medicinal plants, not specific to this compound) [7]
| Method | Typical Yield (%) | Typical Purity (%) | Extraction Time | Solvent Consumption |
| Maceration | 1.19 | 67.9 | 24-72 hours | High |
| Soxhlet Extraction | 1.63 | 74.9 | 8-24 hours | Moderate |
| Ultrasound-Assisted Extraction (UAE) | ~2.40 | ~85.0 | 20-40 minutes | Low |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 15-30 minutes | Low |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 10-20 minutes | Very Low |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Maceration)
-
Preparation of Plant Material: Dry the roots or stems of Spiraea japonica in a well-ventilated area away from direct sunlight. Grind the dried material into a fine powder.
-
Extraction: Place the powdered plant material in a sealed container and add a polar solvent, such as methanol or ethanol, at a solid-to-solvent ratio of 1:10 (w/v).
-
Maceration: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Further Processing: The crude extract can be subjected to acid-base partitioning to separate the alkaloids, followed by chromatographic techniques for the purification of this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered Spiraea japonica material as described in the conventional protocol.
-
Extraction Setup: Place a known amount of the powdered material into an extraction vessel and add the chosen solvent (e.g., 80% methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Sonication: Immerse the extraction vessel in an ultrasonic bath. Set the desired temperature (e.g., 40-50°C) and sonication time (e.g., 30 minutes). The frequency of the ultrasonic bath is typically in the range of 20-40 kHz.
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator as previously described.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Use dried and powdered Spiraea japonica.
-
Extraction Setup: Place the powdered material and the extraction solvent (e.g., ethanol) in a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 400-600 W), temperature (e.g., 60-70°C), and extraction time (e.g., 10-20 minutes).
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to a safe temperature before opening. Filter the extract to remove the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aktpublication.com [aktpublication.com]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spiramine A and Related Atisane Diterpenoid Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Spiramine A and other atisane-type diterpenoid alkaloids. The information is compiled from published synthetic routes, with a focus on addressing common challenges encountered during key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound and its analogues?
The total synthesis of this compound and related atisane (B1241233) diterpenoid alkaloids presents several significant challenges stemming from their complex, caged polycyclic structures. Key difficulties include:
-
Construction of the bridged bicyclo[2.2.2]octane core: This rigid framework is a hallmark of the atisane skeleton and requires precise stereochemical control.
-
Installation of the intricate oxaza-spirocyclic system: The formation of the characteristic spiro-lactone or related nitrogen-containing rings is often a complex undertaking.
-
Control of stereochemistry: The multiple stereocenters within the molecule must be set with high fidelity, which can be challenging over a long synthetic sequence.
-
Development of efficient and scalable routes: Many synthetic strategies for complex natural products involve numerous steps and can suffer from low overall yields, making the production of material for biological studies difficult.
Q2: Are there any reported total syntheses of this compound itself?
While there are reports on the biosynthesis of this compound, a formal total synthesis of this specific molecule is not prominently detailed in the accessible literature. However, the collective total synthesis of the closely related (±)-Spiramines C and D by Cheng et al. provides a robust template and highlights the key challenges and solutions applicable to the synthesis of this compound.
Troubleshooting Guide for Key Synthetic Steps
The following sections address specific issues that may be encountered during the synthesis of the atisane core, based on the strategies employed for related molecules.
Ruthenium-Catalyzed 1,7-Enyne Cycloisomerization
This reaction is a powerful method for constructing the functionalized tetracyclic core of atisane diterpenoids. However, its efficiency can be sensitive to substrate and reaction conditions.
Problem: Low yield or incomplete conversion during the Ru-catalyzed 1,7-enyne cycloisomerization.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst Inactivity: The Ru catalyst may be sensitive to air or impurities. | Ensure all reagents and solvents are rigorously degassed and dried. Use freshly opened or purified catalyst. | Improved catalyst performance and higher conversion rates. |
| Suboptimal Temperature: The reaction may require specific thermal conditions to proceed efficiently. | Screen a range of temperatures. In some cases, heating to 60-80 °C is necessary to drive the reaction to completion. | Increased reaction rate and yield. |
| Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the catalytic cycle. | Toluene (B28343) is often a suitable solvent. If issues persist, consider screening other non-coordinating solvents. | Enhanced catalyst stability and reactivity, leading to better yields. |
| Substrate Decomposition: The starting material or product may be unstable under the reaction conditions. | Monitor the reaction by TLC or LC-MS to check for the formation of side products. If decomposition is observed, consider lowering the reaction temperature or using a more active catalyst to shorten the reaction time. | Minimized side product formation and improved yield of the desired cyclized product. |
Experimental Protocol: Ru-Catalyzed 1,7-Enyne Cycloisomerization
To a solution of the 1,7-enyne substrate in anhydrous, degassed toluene is added [Cp*RuCl(cod)] (5-10 mol%). The reaction mixture is stirred under an inert atmosphere (e.g., argon) at the optimized temperature (e.g., 80 °C) until completion, as monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the tetracyclic product.
Tandem retro-Diels-Alder/Intramolecular Diels-Alder Reaction
This elegant cascade reaction is employed to construct the bridged bicyclo[2.2.2]octane core of the atisane skeleton. The success of this transformation hinges on the precise execution of a retro-Diels-Alder reaction to unmask a diene, which then undergoes an intramolecular cycloaddition.
Problem: Low diastereoselectivity or formation of undesired isomers in the intramolecular Diels-Alder reaction.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal Thermal Conditions: The retro-Diels-Alder step requires high temperatures, but prolonged heating can lead to side reactions or isomerization. | Carefully control the reaction temperature and time. The use of a sealed tube or microwave reactor can provide more uniform and rapid heating. | Minimized side product formation and improved selectivity. |
| Steric Hindrance: The conformation required for the desired intramolecular cycloaddition may be disfavored due to steric interactions. | The substrate design is critical. Ensure that the tether connecting the diene and dienophile allows for the desired approach trajectory. In some cases, Lewis acid catalysis can alter the transition state geometry and improve selectivity. | Enhanced formation of the desired diastereomer. |
| Unfavorable Frontier Molecular Orbital (FMO) Interactions: The electronic nature of the diene and dienophile may not be optimal for the desired cycloaddition pathway. | The introduction of electron-withdrawing groups on the dienophile or electron-donating groups on the diene can lower the activation energy and enhance the rate of the desired cycloaddition. | Increased reaction efficiency and potentially improved selectivity. |
Experimental Protocol: Tandem retro-Diels-Alder/Intramolecular Diels-Alder Reaction
The tetracyclic precursor is dissolved in a high-boiling solvent (e.g., o-xylene (B151617) or 1,2-dichlorobenzene) in a sealed tube. The solution is degassed and heated to a high temperature (e.g., 200-220 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the pentacyclic atisane skeleton.
Summary of Reported Yields for Key Transformations
The following table summarizes the yields for the key steps in the collective total synthesis of (±)-Spiramines C and D by Cheng et al., which serves as a benchmark for researchers targeting this compound.
| Reaction | Product | Yield (%) |
| Ru-catalyzed 1,7-enyne cycloisomerization | Tetracyclic core | 85 |
| Tandem retro-Diels-Alder/intramolecular Diels-Alder | Pentacyclic atisane skeleton | 75 |
This technical support guide is intended to assist researchers in navigating the complexities of this compound synthesis. By anticipating potential challenges and having troubleshooting strategies in place, the path to this and other fascinating atisane diterpenoid alkaloids can be pursued more efficiently.
Technical Support Center: Overcoming Spiramine A Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Spiramine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a naturally occurring diterpenoid alkaloid.[1] Like many complex natural products, it possesses a rigid, polycyclic structure that contributes to its biological activity and its challenging solubility profile. Its fundamental properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃NO₄ | [1] |
| Molecular Weight | 399.5 g/mol | [1] |
| Compound Type | Diterpenoid Alkaloid | [1] |
Q2: Why is this compound difficult to dissolve in aqueous solutions?
The difficulty in dissolving this compound in aqueous media stems from its chemical structure. As a diterpenoid alkaloid, it is a largely hydrophobic and lipophilic molecule with low capacity for hydrogen bonding with water.[2] Compounds of this class are generally insoluble or poorly soluble in water but tend to be soluble in organic solvents.[3][4] Direct dissolution in phosphate-buffered saline (PBS), cell culture media, or other aqueous systems will likely be unsuccessful.
Q3: What is the recommended solvent for preparing a primary stock solution of this compound?
Based on available supplier data and common laboratory practice for similar compounds, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions of this compound.
Q4: How can I formulate this compound for in vivo animal experiments?
For in vivo studies, a multi-component co-solvent system is often necessary to achieve a clear, injectable solution and maintain solubility upon administration.[5] A widely used vehicle for poorly soluble compounds is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and a final dilution in saline or PBS.[5] It is critical to first perform a vehicle tolerance study in the animal model to rule out any adverse effects from the formulation itself.
Troubleshooting Guide
Issue: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
-
Root Cause: Direct dissolution of this compound in aqueous buffers is not feasible due to its high hydrophobicity.
-
Solution: Always prepare a concentrated primary stock solution in an appropriate organic solvent first.
-
Select an organic solvent. 100% DMSO is the recommended starting point.
-
Dissolve the this compound powder in the organic solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid dissolution.
-
Serially dilute this stock solution into your final aqueous buffer or cell culture medium to achieve the desired working concentration.
-
Issue: A precipitate forms when I add my this compound stock solution (in DMSO) to my aqueous medium.
-
Root Cause: This is a common issue known as "crashing out," where the compound is no longer soluble when the percentage of the organic co-solvent is drastically lowered in the final aqueous solution.
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Optimize Dilution Technique: Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Incorporate Surfactants: For in vitro assays, consider adding a small, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.1%) or Pluronic® F-68 (e.g., 0.02%) to the final aqueous medium to help maintain solubility.
-
Increase Co-solvent Percentage: If the experimental system allows, slightly increasing the final percentage of DMSO may help. However, be mindful that DMSO concentrations above 0.5-1% can be toxic to many cell lines.
-
Issue: I need a formulation for in vivo use, but the standard co-solvent vehicle shows toxicity.
-
Root Cause: High concentrations of organic solvents (like DMSO and ethanol) or surfactants can cause local irritation, hemolysis, or other toxic effects in animal models.
-
Alternative Strategies:
-
Cyclodextrin Complexation: Use encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex. This can significantly enhance the aqueous solubility of hydrophobic drugs.
-
Lipid-Based Formulations: Consider formulating this compound in a lipid emulsion or micellar solution. These formulations mimic natural transport systems and can improve both solubility and bioavailability.
-
Reduce DMSO Concentration: Optimize the co-solvent vehicle to use the absolute minimum concentration of DMSO required for initial dissolution, relying more on other components like PEGs and surfactants.
-
Experimental Protocols & Data
Table 2: Recommended Solvents and Formulation Strategies for this compound
| Application | Solvent/Vehicle System | Recommended Starting Concentration | Notes |
| In Vitro Stock Solution | 100% DMSO | 10 - 50 mM | Store at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles. |
| In Vitro Working Solution | Cell Culture Medium + DMSO | < 100 µM | Final DMSO concentration should ideally be ≤ 0.5% to avoid solvent toxicity. |
| In Vivo Formulation | DMSO + PEG300 + Tween 80 + Saline | Vehicle-dependent | A common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline.[5] Must be optimized for the specific animal model and dose. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 4.0 mg of this compound powder (MW: 399.5 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex vigorously for 1-2 minutes. If needed, place the vial in a sonicating water bath for 5-10 minutes or warm briefly to 37°C until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid contamination and repeated freeze-thaw cycles. Store at -80°C.
Protocol 2: Preparation of a Co-Solvent Vehicle for In Vivo Studies
This protocol provides a method for preparing a 1 mg/mL working solution based on a common formulation.[5]
-
Prepare Primary Stock: Dissolve 10 mg of this compound in 250 µL of DMSO to create a 40 mg/mL primary stock.
-
Prepare Vehicle: In a separate sterile tube, prepare the final vehicle by mixing the components in the following order:
-
300 µL Polyethylene glycol 300 (PEG300)
-
50 µL Tween® 80
-
600 µL sterile saline (0.9% NaCl)
-
-
Final Formulation: Add 50 µL of the 40 mg/mL primary stock (containing 2 mg of this compound) to the 950 µL of the prepared vehicle.
-
Mix and Administer: Vortex thoroughly to obtain a clear solution. The final concentration will be 2 mg of this compound in 1 mL of vehicle (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline). This formulation must be prepared fresh before administration.
Visualized Workflows
Note: The specific molecular signaling pathway for this compound is not well-established in publicly available literature. Therefore, generalized experimental workflows are provided below.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General workflow for this compound formulation.
References
Spiramine A HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of Spiramine A.
General Troubleshooting Workflow
Before delving into specific issues, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of most HPLC problems.
Caption: A general workflow for troubleshooting HPLC issues.
FAQs: Peak Shape and Resolution Issues
Poor peak shape and inadequate resolution are common challenges in HPLC. Below are answers to frequently asked questions regarding these issues in this compound analysis.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[1][2][3]
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | This compound, a basic compound, can interact with acidic residual silanol groups on the silica-based C18 column, leading to tailing.[1][2] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. This ensures the silanol groups are fully protonated and reduces interaction.[1] 2. Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column to minimize the number of available free silanol groups.[1][4] 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.05-0.1%) to block the active silanol sites.[2][4] |
| Column Overload | Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.[3][4] | Reduce the sample concentration or the injection volume. Consider using a column with a larger internal diameter or higher loading capacity if high concentrations are necessary.[3] |
| Column Degradation | A void at the column inlet or a contaminated frit can disrupt the sample band, leading to tailing.[1][5] | 1. Reverse-flush the column (if permitted by the manufacturer) to remove contaminants from the inlet frit. 2. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates.[6] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need replacement. |
Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
Resolution is the measure of separation between two peaks. Poor resolution can compromise the accuracy of quantification.[7][8]
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition: The choice of organic modifier and its ratio to the aqueous phase is critical. If using acetonitrile, consider switching to methanol (B129727) or vice-versa, as this can alter selectivity.[9]
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of this compound or the impurity, potentially improving separation.
-
Change the Column:
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and can improve the resolution of closely eluting peaks.[9][10]
-
Longer Column: Increasing the column length can enhance resolution but will also increase analysis time and backpressure.[10]
-
Different Stationary Phase: If resolution issues persist, consider a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to exploit different separation mechanisms.
-
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient method can help separate peaks with different retention behaviors.
Experimental Protocol: Modifying Mobile Phase for Better Resolution
-
Baseline Method:
-
Column: C18, 250 x 4.6 mm, 5 µm[11]
-
Mobile Phase A: 0.2M Phosphate (B84403) Buffer (pH 8.3)[11]
-
Mobile Phase B: Acetonitrile[11]
-
Isocratic Elution: A:B (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm[11]
-
-
Troubleshooting Steps:
-
Step 2a (Adjust Organic Ratio): Prepare mobile phases with varying ratios (e.g., 75:25, 65:35) and analyze the effect on resolution.
-
Step 2b (Change Organic Modifier): Replace Acetonitrile with Methanol and re-optimize the ratio.
-
Step 2c (Adjust pH): Prepare the phosphate buffer at slightly different pH values (e.g., 8.0, 8.5) to observe changes in selectivity.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Spiramine A Cell Permeability Assays
Welcome to the technical support center for optimizing Spiramine A cell permeability assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the assessment of this compound permeability.
Frequently Asked Questions (FAQs)
Q1: Which in vitro model is better for assessing this compound permeability: a Caco-2 assay or a Parallel Artificial Membrane Permeability Assay (PAMPA)?
A: The choice depends on the experimental goal.
-
PAMPA is ideal for high-throughput screening of passive permeability.[1][2] It is a non-cell-based assay that measures a compound's ability to diffuse across a synthetic lipid membrane.[3] This method is cost-effective and useful for ranking compounds based on passive diffusion alone.[2]
-
Caco-2 assays provide more comprehensive, biologically relevant data. Caco-2 cells are derived from human colorectal carcinoma and, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][5] This model can assess passive transcellular and paracellular transport, as well as active uptake and efflux mechanisms mediated by transporters like P-glycoprotein (P-gp).[1][4][6] For a detailed understanding of this compound's absorption, including potential interactions with transporters, the Caco-2 assay is the preferred method.[6]
Q2: How can I determine if this compound is a substrate for active efflux transporters like P-gp?
A: A bidirectional Caco-2 assay is required to determine if a compound undergoes active efflux.[4] This involves measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The results are used to calculate an Efflux Ratio (ER).[1]
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
An ER greater than 2 is a strong indicator of active efflux.[1][4] To confirm the involvement of specific transporters like P-gp or BCRP, the assay can be repeated in the presence of known inhibitors (e.g., Verapamil for P-gp).[1][5] A significant increase in A-to-B permeability or a reduction in the ER in the presence of an inhibitor confirms that this compound is a substrate for that transporter.
Q3: What are the common causes of low recovery for a lipophilic compound like this compound, and how can I improve it?
A: Low recovery is a frequent issue with lipophilic compounds and can be attributed to several factors.[7][8][9]
-
Non-Specific Binding: The compound may adsorb to plastic surfaces of the assay plates or vials. Using low-binding materials can help mitigate this.[1]
-
Poor Aqueous Solubility: this compound may have low solubility in aqueous assay buffers, leading to precipitation.[7][9] The use of a co-solvent like DMSO (typically kept below 1%) is standard, but for highly lipophilic compounds, further optimization may be needed.
-
Cellular Sequestration: The compound may accumulate within the cell monolayer.
-
Compound Instability: The compound may degrade in the assay buffer during the incubation period.[1]
To improve recovery, consider adding Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment.[10] BSA acts as a sink, binding to the permeated compound and helping to maintain a concentration gradient, which can be particularly useful for lipophilic molecules.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound permeability experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent TEER Values in Caco-2 Assay | 1. Incomplete monolayer formation.[1] 2. Cell contamination (e.g., mycoplasma). 3. Overcrowding leading to dome formation.[12] 4. Mechanical disruption during media changes. | 1. Allow cells to culture for at least 21 days to ensure full differentiation.[1] 2. Regularly test cell stocks for contamination. 3. Optimize cell seeding density to prevent overcrowding. 4. Handle plates gently. Use TEER values >300 Ω·cm² as a quality control check for monolayer integrity.[1] |
| High Variability in Permeability (Papp) Values | 1. Inconsistent cell monolayer integrity. 2. Precipitation of this compound in the donor well. 3. Inaccurate pipetting or sampling. 4. Variability in incubation time or temperature. | 1. Ensure consistent TEER values across all wells before starting the experiment.[6] 2. Visually inspect donor wells for precipitation. Test this compound solubility in the assay buffer beforehand. 3. Use calibrated pipettes and be consistent with sampling techniques. 4. Ensure precise timing and maintain a constant temperature (37°C) during incubation. |
| Underestimation of Permeability for Lipophilic this compound | 1. Poor solubility in the aqueous boundary layer. 2. Non-specific binding to assay plates.[11] 3. Lack of a "sink" condition in the receiver compartment. | 1. Increase the stirring/shaking rate (e.g., 150-250 rpm) to reduce the thickness of the aqueous boundary layer.[10] 2. Use low-binding plates and tips.[1] 3. Add 1-4% BSA to the basolateral buffer to mimic physiological conditions and improve the absorption of lipophilic compounds.[10][11] |
| Permeability Appears High, but In Vivo Absorption is Low | 1. The compound is a substrate for efflux transporters (e.g., P-gp). 2. Rapid metabolism by enzymes present in Caco-2 cells. | 1. Perform a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER).[4] An ER > 2 suggests active efflux.[1] 2. Analyze samples for the presence of metabolites using LC-MS/MS. |
Permeability Classification
The apparent permeability coefficient (Papp in Caco-2 or Pe in PAMPA) is used to classify a compound's potential for intestinal absorption.
| Permeability Classification | Caco-2 Papp (x 10-6 cm/s) | PAMPA Pe (x 10-6 cm/s) | Expected Human Absorption |
| Low | < 1.0 | < 1.5[2] | 0 - 20% |
| Moderate | 1.0 - 10.0 | 1.5 - 5.0 | 20 - 80% |
| High | > 10.0 | > 5.0 | 80 - 100% |
| Values are generally accepted ranges and can vary between laboratories. |
Experimental Workflows & Signaling Pathways
The following diagrams illustrate key experimental workflows and potential biological pathways relevant to this compound research.
Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a method for assessing the bidirectional transport of this compound across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable Transwell™ filter inserts (e.g., 24-well plate format) at a density of approximately 6 x 104 cells/cm².
-
Culture the cells for 21-25 days, changing the media in both apical and basolateral compartments every 2-3 days.
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter.[13]
-
Only use monolayers with TEER values above 300 Ω·cm² (value can be laboratory-dependent).[1]
-
Optionally, perform a Lucifer Yellow rejection test to confirm paracellular pathway integrity.
3. Preparation of Solutions:
-
Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Dosing Solution: Prepare a dosing solution of this compound (e.g., 10 µM) in the transport buffer.[6] The final DMSO concentration should not exceed 1%.
-
Receiver Solution: For the basolateral (receiver) compartment, use a transport buffer, potentially supplemented with 1-4% BSA to improve sink conditions for lipophilic compounds.[10]
4. Transport Experiment:
-
Wash the cell monolayers twice with a pre-warmed (37°C) transport buffer.
-
Equilibrate the cells in the transport buffer for 20-30 minutes at 37°C.
-
For Apical to Basolateral (A→B) Transport:
-
Add the this compound dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer (with or without BSA) to the basolateral (receiver) compartment.
-
-
For Basolateral to Apical (B→A) Transport:
-
Add the this compound dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plate at 37°C on an orbital shaker (e.g., 50-100 rpm).[13]
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with a fresh receiver buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
5. Sample Analysis and Calculation:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER) as described in the FAQ section.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive diffusion of this compound.
1. Preparation of Solutions:
-
Lipid Solution: Prepare a solution of a suitable lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Buffer Solutions: Prepare phosphate-buffered saline (PBS) at pH 7.4 for the donor and acceptor compartments.
-
This compound Stock: Prepare a stock solution of this compound in DMSO. Dilute this into the donor buffer to the final desired concentration (e.g., 100 µM), keeping the final DMSO concentration low (e.g., <1%).
2. Assay Procedure:
-
Coat the membrane of a 96-well filter plate (the donor plate) with a small volume (e.g., 5 µL) of the lipid solution.
-
Add the this compound dosing solution to each well of the coated filter plate.
-
Fill a 96-well acceptor plate with the acceptor buffer (PBS, pH 7.4).
-
Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the sandwich at room temperature for a specified period (e.g., 4 to 16 hours), often with gentle shaking.[2]
3. Sample Analysis and Calculation:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate the effective permeability coefficient (Pe) in cm/s using an appropriate equation that accounts for mass balance. A simplified equation is:
-
Pe = - [ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
-
Where:
-
CA is the concentration in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time in seconds.
-
-
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 6. enamine.net [enamine.net]
- 7. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Spiramine A Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Spiramine A in solution. The following information is based on studies of the closely related compound, Spiramycin (B21755), due to the limited direct data available for "this compound." Evidence suggests that Spiramycin's stability is significantly influenced by pH, temperature, and hydrolytic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A1: Studies on Spiramycin indicate that it is most stable in a pH range of 4.0 to 10.0.[1] Significant degradation occurs in solutions with a pH below 4.0 or above 10.0, with pronounced instability at pH levels less than 2.8 and greater than 12.8.[1]
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature can influence the degradation kinetics of compounds like Spiramycin. While specific temperature-dependent degradation rates for this compound are not detailed in the available literature, for Spiramycin, solubility decreases as temperature rises, suggesting that its solution in water is an exothermic process.[1] It is generally advisable to store solutions at controlled, cool temperatures unless experimental conditions require otherwise. One study on a different compound showed that thermal degradation was significant after 4 hours of exposure to 60°C.
Q3: Is this compound susceptible to oxidative and photolytic degradation?
A3: Based on forced degradation studies on Spiramycin, the compound was found to be relatively stable under oxidative, thermal, and photolytic (exposure to sunlight) conditions.[2] The primary degradation pathway appears to be hydrolysis.[2]
Q4: Can modifications to the this compound structure improve its stability?
A4: Yes, structural modifications can enhance stability. For instance, the introduction of 4''-acyl groups to Spiramycin derivatives has been shown to improve their stability in acidic conditions and alter the primary degradation pathway.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound activity in solution. | Inappropriate pH. | Ensure the pH of your solution is maintained between 4.0 and 10.0. Use appropriate buffer systems to stabilize the pH.[1] |
| High temperature. | Store stock solutions and experimental samples at recommended cool temperatures. Avoid prolonged exposure to elevated temperatures. | |
| Hydrolysis. | Prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents or lyophilize the compound if it is stable in solid form. One study indicated Spiramycin is unstable in hydrolytic conditions.[2] | |
| Precipitation of the compound from solution. | Temperature-dependent solubility. | For compounds like Spiramycin where solubility decreases with increasing temperature, ensure the solution is not subjected to significant temperature fluctuations.[1] |
| Inconsistent experimental results. | Degradation during the experiment. | Monitor the pH and temperature of your experimental setup. Consider performing time-course stability studies under your specific experimental conditions to understand the degradation kinetics. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Based on forced degradation studies of Spiramycin, acetonitrile (B52724) is a suitable solvent for preparing stock solutions.[2]
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the chosen solvent to the desired concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
-
Storage:
-
Store the stock solution in a tightly sealed container, protected from light.
-
For short-term storage, refrigeration (2-8°C) is recommended. For Spiramycin, a stock solution in acetonitrile was stored in a refrigerator below 8°C.[2]
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Workflow for Handling this compound in Experiments
This workflow outlines the key steps to minimize degradation during a typical cell-based assay.
Degradation Pathway
The degradation of Spiramycin in acidic conditions primarily involves the loss of forosamine (B98537) or mycarose, which are sugar moieties attached to the macrolide ring.[3] The specific degradation pathway can be influenced by structural modifications, such as the presence of 4''-acyl groups, which favors the loss of forosamine.[3]
References
dealing with low purity of Spiramine A samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiramine A. The information is tailored to address challenges related to low sample purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound, a diterpenoid alkaloid.
Q1: My this compound sample shows multiple peaks on the HPLC chromatogram. What are the possible reasons and solutions?
A1: Multiple peaks in an HPLC analysis of this compound can indicate the presence of impurities or degradation products. Here are the potential causes and troubleshooting steps:
-
Contamination: The sample may have been contaminated during extraction and purification.
-
Solution: Review the extraction and purification protocol. Ensure all glassware is scrupulously clean and solvents are of high purity. Re-purify a small aliquot of the sample using a different chromatographic method (e.g., preparative TLC or a different column chemistry for HPLC).
-
-
Degradation: this compound, like many alkaloids, may be susceptible to degradation, especially if exposed to harsh pH conditions, light, or elevated temperatures.
-
Solution: Perform a forced degradation study to identify potential degradation products.[1][2] This involves subjecting the sample to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples by LC-MS to characterize the degradation products. Store this compound samples in a cool, dark place and under an inert atmosphere if necessary.
-
-
Isomers: The presence of isomers can also result in multiple peaks.
-
Solution: Consult the literature for known isomers of this compound. High-resolution mass spectrometry (HRMS) and NMR spectroscopy can help in the structural elucidation of the different species.
-
Q2: How can I improve the purity of my this compound sample?
A2: If your this compound sample purity is low, consider the following purification strategies:
-
Chromatographic Methods:
-
Flash Chromatography: This is a rapid and effective method for purifying larger quantities of compounds. Use a high-quality silica (B1680970) gel and a carefully selected solvent system.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity final samples, prep-HPLC is the method of choice. Optimize the separation on an analytical scale before scaling up.
-
Counter-Current Chromatography (CCC): This technique is particularly useful for the separation of natural products and can handle larger sample loads.[3]
-
-
Acid-Base Extraction: As an alkaloid, this compound's basic nature can be exploited for purification using acid-base extraction techniques to separate it from neutral or acidic impurities.[4]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique for achieving high purity.
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector is a standard method for quantitative purity analysis.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the impurities, aiding in their identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, even those that are not UV-active.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass determination, which is crucial for confirming the elemental composition of this compound and its impurities.[4]
Experimental Protocols
Below are detailed methodologies for key experiments related to the purity of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Repurification by Preparative HPLC
-
Method Development: Optimize the separation on an analytical HPLC system to achieve good resolution between the this compound peak and impurity peaks.
-
Sample Preparation:
-
Dissolve the impure this compound sample in the mobile phase at the highest possible concentration without causing precipitation.
-
Filter the solution through a 0.45 µm filter.
-
-
Preparative HPLC Conditions:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Collect the fraction corresponding to the this compound peak.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Dry the purified this compound under high vacuum.
-
Assess the purity of the final product using analytical HPLC.
-
Data Presentation
Summarize quantitative data from purity analyses in clearly structured tables for easy comparison.
Table 1: Example Purity Analysis of this compound Batches
| Batch Number | Purity by HPLC (%) | Number of Impurities Detected | Major Impurity (%) |
| SA-2025-01 | 92.5 | 3 | 4.2 |
| SA-2025-02 | 98.1 | 1 | 1.5 |
| SA-2025-03 | 85.7 | 5 | 7.8 |
Table 2: Example Results of Forced Degradation Study of this compound
| Stress Condition | Purity of this compound (%) | Number of Degradation Products | Major Degradant (%) |
| Acid (0.1 M HCl, 24h) | 75.2 | 4 | 12.3 |
| Base (0.1 M NaOH, 24h) | 88.9 | 2 | 6.1 |
| Oxidative (3% H₂O₂, 24h) | 95.4 | 1 | 3.5 |
| Photolytic (UV light, 24h) | 97.8 | 1 | 1.9 |
Visualization
Since the specific signaling pathway of this compound is not well-characterized, the following diagram illustrates a general workflow for elucidating the mechanism of action of a novel compound like this compound.
Caption: Workflow for Mechanism of Action (MoA) elucidation of a novel compound.
References
minimizing batch-to-batch variability of Spiramine A
Welcome to the technical support center for Spiramine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel marine-derived alkaloid with potent anti-inflammatory and pro-apoptotic activities. Its primary mechanism of action involves the modulation of key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways, which are critical in inflammation and cell survival.
Q2: What are the common causes of batch-to-batch variability in this compound synthesis?
A2: Batch-to-batch variability in the synthesis of complex natural products like this compound can arise from several factors.[1] These include:
-
Purity of starting materials: Minor impurities in precursors can lead to the formation of side-products.
-
Reaction conditions: Slight variations in temperature, pressure, reaction time, and catalyst concentration can affect reaction kinetics and yield.
-
Solvent quality: The grade and purity of solvents can impact solubility and reaction pathways.
-
Purification process: Inconsistencies in the purification protocol, such as column packing, elution gradients, and fraction collection, can lead to differences in the final purity and impurity profile.
Q3: How can I assess the purity and consistency of my this compound batches?
A3: A combination of analytical techniques is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying major impurities.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the main compound and any minor components.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and to ensure the correct isomeric form is present.
Q4: What are the recommended storage conditions for this compound to ensure stability?
A4: this compound is sensitive to light and oxidation. For long-term storage, it should be stored as a solid at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For short-term storage in solution, use anhydrous, high-purity solvents and store at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Lower than expected yield of this compound in a synthesis batch.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion. Consider extending the reaction time if necessary. |
| Degradation of product | Ensure all reaction and work-up steps are performed under an inert atmosphere and with protection from light. Use freshly distilled, anhydrous solvents. |
| Suboptimal reaction temperature | Calibrate heating and cooling apparatus. Perform small-scale experiments to optimize the reaction temperature for maximum yield. |
| Inefficient purification | Analyze crude and purified samples by HPLC to assess recovery at each purification step. Optimize the purification protocol (e.g., different stationary phase, modified solvent gradient). |
Issue 2: Presence of a significant unknown impurity in the final product.
| Possible Cause | Troubleshooting Step |
| Impure starting materials | Verify the purity of all reagents and starting materials by an appropriate analytical method (e.g., NMR, GC-MS) before use. |
| Side reaction | Analyze the impurity by LC-MS and NMR to elucidate its structure. This can provide insights into the side reaction occurring. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize the side reaction. |
| Isomerization of the product | The complex stereochemistry of many marine natural products can make them susceptible to isomerization. Use chiral HPLC to check for the presence of diastereomers or enantiomers. Adjust pH and temperature during work-up and purification to minimize isomerization. |
Issue 3: Inconsistent biological activity between different batches of this compound.
| Batch ID | Purity (by HPLC, %) | Major Impurity A (%) | IC50 (nM) in NF-κB Assay |
| SA-2025-01 | 98.5 | 0.8 | 15.2 |
| SA-2025-02 | 95.2 | 3.5 | 45.8 |
| SA-2025-03 | 99.1 | 0.5 | 14.9 |
As shown in the table, a lower purity and higher percentage of a specific impurity in batch SA-2025-02 correlates with a significantly higher IC50 value, indicating reduced biological activity.
| Possible Cause | Troubleshooting Step |
| Variation in purity | Re-purify the batch with lower activity using preparative HPLC to remove impurities. Re-assess the biological activity of the higher purity material. |
| Presence of an antagonist impurity | Isolate and identify the major impurity using preparative HPLC followed by LC-MS and NMR. Test the biological activity of the isolated impurity to determine if it has an antagonistic effect. |
| Degradation of the compound | Confirm the structural integrity of each batch using NMR. Ensure proper storage conditions have been maintained. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL.
Protocol 2: Identification of Impurities by LC-MS
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A gradient similar to the HPLC method, adjusted for the different column dimensions and system.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Perform both full scan and data-dependent MS/MS to obtain fragmentation patterns of the parent ion and impurities.
-
Visualizations
References
Technical Support Center: Experimental Guidance for Spiramine A and Related Compounds
Disclaimer: Publicly available scientific literature contains limited to no specific information on a compound named "Spiramine A." The following guide is prepared based on search results for two related and more extensively researched compounds: Spiramycin (B21755) , a macrolide antibiotic, and Spermine (B22157) , a polyamine involved in cellular signaling. This resource is intended to provide general experimental troubleshooting and guidance that may be applicable to the study of "this compound" or other novel compounds.
Section 1: Spiramycin - Troubleshooting and Experimental Controls
Spiramycin is a macrolide antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2][3] It is primarily used against Gram-positive bacteria.[1][4]
Frequently Asked Questions (FAQs) about Spiramycin
Q1: What is the primary mechanism of action of Spiramycin?
A1: Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which interferes with the translocation step of protein elongation.[2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at high concentrations.[3]
Q2: What are the common experimental applications of Spiramycin?
A2: Spiramycin is used in antibacterial susceptibility testing, studies on bacterial protein synthesis, and research on treating infections, particularly toxoplasmosis in pregnant women.[2]
Q3: What are potential sources of experimental artifacts when working with Spiramycin?
A3: Potential artifacts can arise from the degradation of the compound, off-target effects at high concentrations, or interactions with components of the culture medium. It's crucial to use a freshly prepared solution and include appropriate controls.
Troubleshooting Guide for Spiramycin Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent antibacterial activity | Spiramycin solution degradation. | Prepare fresh solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Bacterial resistance. | Ensure the bacterial strain is susceptible to spiramycin. Include a known susceptible strain as a positive control. | |
| Incorrect concentration. | Verify the calculation of dilutions and the accuracy of pipetting. Perform a dose-response curve to determine the optimal concentration. | |
| High background in cell-based assays | Contamination of reagents. | Use sterile, high-purity reagents. Filter-sterilize solutions. |
| Non-specific binding. | Include a no-treatment control and a vehicle control (the solvent used to dissolve spiramycin). | |
| Unexpected cytotoxicity in eukaryotic cells | Off-target effects at high concentrations. | Determine the cytotoxic concentration range using a viability assay (e.g., MTT, LDH). Use the lowest effective concentration for your experiments. |
| Contamination of the spiramycin stock. | Ensure the purity of the spiramycin used. |
Experimental Protocols and Controls
Minimal Inhibitory Concentration (MIC) Assay
-
Protocol: A serial dilution of spiramycin is prepared in a 96-well plate with a standardized bacterial inoculum. The plate is incubated under optimal growth conditions. The MIC is the lowest concentration of spiramycin that visibly inhibits bacterial growth.
-
Controls:
-
Positive Control: A well with bacteria and a known effective antibiotic.
-
Negative Control: A well with bacteria and no antibiotic.
-
Sterility Control: A well with media only to check for contamination.
-
Vehicle Control: A well with bacteria and the solvent used to dissolve spiramycin.
-
Diagrams
Caption: Mechanism of action of Spiramycin.
Section 2: Spermine - Troubleshooting and Experimental Controls
Spermine is a polyamine that plays a role in various cellular processes, including cell growth, differentiation, and signaling. It can act as a signaling molecule in defense responses in plants and has been studied for its role in modulating immune responses and its potential therapeutic effects in conditions like diabetic cardiomyopathy.[5][6][7]
Frequently Asked Questions (FAQs) about Spermine
Q1: What are the known signaling pathways involving Spermine?
A1: In plants, spermine signaling is involved in defense responses, leading to the production of hydrogen peroxide (H2O2) and an influx of Ca2+, which can trigger mitochondrial dysfunction and the expression of defense-related genes.[5] In mammalian cells, spermine has been shown to modulate pathways like PI3K-Akt and NF-kappa B.[6]
Q2: What are common challenges in experiments with Spermine?
A2: Spermine can have dose-dependent and sometimes opposing effects. For example, low doses of spermidine (B129725) (a related polyamine) can upregulate some cytokines, while high doses downregulate them.[7] Therefore, careful dose-response studies are crucial.
Q3: How should I control for Spermine's effects in my experiments?
A3: It is important to include a vehicle control, as well as positive and negative controls relevant to the specific pathway or phenotype you are studying. Given its pleiotropic effects, monitoring multiple endpoints is advisable.
Troubleshooting Guide for Spermine Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Variable cellular responses | Dose-dependent effects. | Perform a comprehensive dose-response analysis to identify optimal concentrations. |
| Cell type-specific effects. | Be aware that different cell lines may respond differently to spermine. | |
| Purity of spermine. | Use high-purity spermine and verify its integrity. | |
| Difficulty interpreting signaling data | Crosstalk between pathways. | Use specific inhibitors for suspected downstream pathways to dissect the mechanism. |
| Transient effects. | Perform a time-course experiment to capture the dynamics of the signaling response. | |
| Cell viability issues | Cytotoxicity at high concentrations. | Determine the cytotoxic threshold using assays like MTT or LDH release.[8] |
Experimental Protocols and Controls
Cytotoxicity Assay (MTT Assay)
-
Protocol: Seed cells in a 96-well plate and allow them to attach. Treat with a range of spermine concentrations for a specified time (e.g., 24, 48, 72 hours). Add MTT reagent, which is converted to formazan (B1609692) by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.
-
Controls:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells with the solvent used for spermine.
-
Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank: Wells with media and MTT but no cells.
-
Diagrams
Caption: Simplified Spermine signaling in plant defense.
Section 3: General Guidance for Novel or Uncharacterized Compounds (like "this compound")
When working with a novel compound for which there is little information, a systematic approach to characterization and troubleshooting is essential.
Initial Characterization Workflow
Caption: Experimental workflow for a novel compound.
Key Considerations and Controls
-
Purity and Identity: Always verify the purity and identity of your compound using analytical methods like HPLC, mass spectrometry, and NMR. Impurities can lead to confounding results.
-
Solubility and Vehicle Effects: Determine the best solvent for your compound and always include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Cytotoxicity Screening: Before conducting functional assays, perform a broad-spectrum cytotoxicity screen on your cell lines of interest to establish a non-toxic working concentration range.
-
Positive and Negative Controls:
-
Positive Controls: Use a known compound that induces the effect you are studying to validate your assay.
-
Negative Controls: An inactive analog of your compound, if available, can be an excellent negative control.
-
-
Target Identification: If the molecular target is unknown, consider using unbiased, label-free methods like Drug Affinity Responsive Target Stability (DARTS) or thermal proteome profiling (TPP) to identify potential binding partners.[9][10]
-
Off-Target Effects: Be mindful of potential off-target effects, especially at higher concentrations.[11][12] These can be investigated using proteomics approaches or by testing against a panel of related targets.
By following these structured troubleshooting guides and experimental frameworks, researchers can more effectively investigate the properties of novel compounds like "this compound" and generate reliable, reproducible data.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Spiramycin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spermine Regulates Immune and Signal Transduction Dysfunction in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermine and spermidine modulate T-cell function in older adults with and without cognitive decline ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Spiramine A Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of Spiramine A, a novel diterpene alkaloid. Given the limited publicly available data on this compound, this guide also offers general principles and protocols applicable to early-stage in vivo studies of novel, potentially hydrophobic compounds.
Disclaimer:
Initial literature searches may show confusion between "this compound" (a diterpene alkaloid) and "Spiramycin" (a macrolide antibiotic).[1][2][3][4][5][6] This guide focuses on a compound with the characteristics of this compound, a natural product with potential antitumor and antimicrobial activities.[3] The guidance provided is intended for preclinical research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a diterpene alkaloid natural product.[3][4] Its reported biological activities include antitumor and antimicrobial effects, as well as the inhibition of PAF-induced rabbit platelet aggregation.[3] While a specific mechanism of action for its potential anticancer or antimicrobial effects is not well-established in the public domain, its classification as a diterpene alkaloid suggests it may interact with various cellular signaling pathways. For the purposes of this guide, we will proceed with the user's hypothetical interest in its potential as a sirtuin activator, a class of enzymes involved in cellular regulation.[7][8][9][10][11]
Q2: What are the initial challenges when starting in vivo studies with a novel compound like this compound?
A2: The primary challenges with a novel compound like this compound, which is likely hydrophobic, include:
-
Poor aqueous solubility: This can lead to difficulties in formulation for in vivo administration and result in low bioavailability.[12][13]
-
Lack of pharmacokinetic (PK) and toxicological data: The absence of information on absorption, distribution, metabolism, and excretion (ADME) and potential toxicity makes initial dose selection challenging.
-
Unpredictable efficacy: Without established in vivo efficacy data, determining a therapeutic dose range requires careful dose-response studies.
Q3: How do I formulate the likely hydrophobic this compound for in vivo administration?
A3: Formulating a hydrophobic compound is critical for achieving adequate systemic exposure. Common strategies include:
-
Co-solvent systems: Using a mixture of solvents like DMSO, PEG300, Tween 80, and saline can help solubilize the compound.[14]
-
Lipid-based formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[13]
-
Nanoparticle formulations: Methods like nanoprecipitation or solvent evaporation can be used to create drug-loaded nanoparticles, enhancing solubility and bioavailability.[15]
It is crucial to first conduct small-scale solubility tests with various GRAS (Generally Recognized as Safe) excipients to identify a suitable vehicle. A vehicle-only control group is mandatory in all in vivo experiments to account for any effects of the formulation itself.
Troubleshooting Guide
This guide addresses common issues encountered during the refinement of in vivo dosage for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable efficacy at tested doses | 1. Poor Bioavailability: The compound is not being absorbed systemically. 2. Inadequate Dose: The tested doses are below the therapeutic window. 3. Rapid Metabolism/Clearance: The compound is being cleared from the body too quickly. 4. Inactive Compound: The compound is not active against the intended target in vivo. | 1. Confirm Target Engagement: Measure a downstream biomarker of sirtuin activation in a relevant tissue. 2. Conduct a Pharmacokinetic (PK) Study: Determine the Cmax, Tmax, and half-life of this compound in plasma. 3. Increase the Dose: Perform a dose-escalation study, carefully monitoring for toxicity. 4. Reformulate the Compound: Use a different vehicle to improve solubility and absorption.[12][13] |
| High variability in animal response | 1. Inconsistent Formulation: The compound is not uniformly suspended or dissolved in the vehicle. 2. Inaccurate Dosing: Errors in animal weighing or injection volume. 3. Biological Variability: Natural variation within the animal population. 4. Stress-induced variability: Improper animal handling can lead to physiological changes affecting the study outcome.[16] | 1. Improve Formulation Homogeneity: Ensure the formulation is a stable solution or a uniform suspension. 2. Standardize Dosing Procedure: Ensure all technicians are following the same protocol for animal handling and administration. 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variability. 4. Acclimate Animals Properly: Allow for a sufficient acclimatization period before the start of the study.[16] |
| Unexpected Toxicity or Mortality | 1. On-target Toxicity: The compound's mechanism of action causes adverse effects at high doses. 2. Off-target Toxicity: The compound interacts with unintended biological targets. 3. Vehicle Toxicity: The formulation itself is causing adverse effects. 4. Acute Hypersensitivity Reaction: Anaphylactic-like reaction to the compound or vehicle. | 1. Perform a Dose-Range Finding Study: Determine the Maximum Tolerated Dose (MTD). 2. Conduct Histopathology: Examine key organs (liver, kidney, spleen, etc.) for signs of toxicity. 3. Run a Vehicle-Only Control Group: This will help to differentiate between compound and vehicle toxicity. 4. Reduce the Dose: Start with a lower dose and escalate gradually. |
Experimental Protocols
Protocol 1: Dose-Range Finding (MTD) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small group of animals (n=3-5 per group).
-
Dose Groups: Prepare at least 4-5 dose levels of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group.
-
Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for at least 7-14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: Formulation of this compound using a Co-Solvent System
Objective: To prepare a clear solution of this compound for in vivo administration.
Methodology:
-
Materials: this compound powder, DMSO, PEG300, Tween 80, sterile saline.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG300 (e.g., 30-40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline.
-
-
Quality Control: Visually inspect the final formulation to ensure it is a clear solution with no precipitation. Prepare fresh on the day of dosing.
Data Presentation
The following are template tables for organizing your experimental data.
Table 1: Dose-Response Data for this compound
| Dose (mg/kg) | N | Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition | Body Weight Change (%) |
| Vehicle | 10 | |||
| This compound (Low Dose) | 10 | |||
| This compound (Mid Dose) | 10 | |||
| This compound (High Dose) | 10 |
Table 2: Toxicity Assessment of this compound
| Dose (mg/kg) | N | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) at Day 7 | Key Organ Histopathology Findings |
| Vehicle | 5 | ||||
| This compound (Dose 1) | 5 | ||||
| This compound (Dose 2) | 5 | ||||
| This compound (Dose 3) | 5 |
Table 3: Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| This compound (Dose X) | IV | ||||
| This compound (Dose Y) | PO |
Visualizations
Caption: Hypothetical signaling pathway for this compound as a SIRT1 activator.
Caption: General experimental workflow for in vivo dose refinement.
Caption: A decision tree for troubleshooting unexpected in vivo results.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Spiramycin used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 11. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. worldscientific.com [worldscientific.com]
- 16. m.youtube.com [m.youtube.com]
improving signal-to-noise in Spiramine A assays
Welcome to the technical support center for Spiramine A assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid alkaloid. While its precise biological activities are still under investigation, it is hypothesized to function similarly to other macrolide compounds. Macrolides are known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2][3] This interaction interferes with the translocation step of polypeptide chain elongation, ultimately leading to a bacteriostatic or bactericidal effect.[1][2]
Q2: Which assays are commonly used to quantify this compound or assess its activity?
Commonly, High-Performance Liquid Chromatography (HPLC) is used for the quantitative analysis of Spiramycin (B21755), a related macrolide antibiotic, and similar methods can be adapted for this compound.[4][5][6] For assessing its biological activity, cell-based assays measuring bacterial growth inhibition are standard. Additionally, ribosome binding assays can be employed to study its direct interaction with its putative target.[7] While not yet established, competitive Enzyme-Linked Immunosorbent Assays (ELISAs) could theoretically be developed for high-throughput screening.
Q3: How can I improve the signal-to-noise ratio in my this compound assays?
Improving the signal-to-noise ratio is critical for obtaining reliable data. General strategies include optimizing reagent concentrations, using appropriate controls, and minimizing background interference. For fluorescence-based assays, using black-walled microplates can reduce light scatter.[4] In HPLC, proper sample preparation and method optimization are key. For any assay, ensuring the quality and purity of this compound and all other reagents is fundamental.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
HPLC Assays
Issue: Poor Peak Resolution or Asymmetric Peaks
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength.[4][5] |
| Column degradation | Replace the HPLC column with a new one of the same type. |
| Sample overload | Reduce the concentration of the injected sample. |
| Contamination | Flush the column and HPLC system with a strong solvent to remove contaminants. |
Issue: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and reagents. |
| Detector issues | Ensure the detector lamp is functioning correctly and the detector is properly calibrated. |
| Impure sample | Implement a more rigorous sample clean-up procedure before injection. |
Cell-Based Assays (e.g., Bacterial Growth Inhibition)
Issue: Inconsistent Results Between Wells
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with a blank solution. |
| Cell clumping | Ensure a single-cell suspension is achieved before seeding the plate. |
Issue: Low Signal or No Inhibition
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Verify the purity and activity of your this compound stock. |
| Incorrect bacterial strain | Confirm that the bacterial strain used is sensitive to macrolide antibiotics. |
| Suboptimal assay conditions | Optimize incubation time, temperature, and media composition. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a generalized method based on established procedures for similar macrolides and should be optimized for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[4]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.2 M, pH adjusted)[4]
-
This compound standard
-
Sample matrix (e.g., plasma, urine, cell lysate)
Procedure:
-
Sample Preparation:
-
For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.
-
Alternatively, use solid-phase extraction for sample clean-up.
-
Dilute the extracted sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample and standards.
-
Quantify this compound by comparing the peak area of the sample to a standard curve.
-
Quantitative Data Summary for HPLC Methods:
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Column | ODB reversed phase C18 | C8 | ODB RP18 |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Methanol/Phosphoric Acid | Acetonitrile/2-methyl-2-propanol/Phosphate Buffer |
| Detection (UV) | 231 nm | 232 nm | 210 nm |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min |
Hypothetical Competitive ELISA for this compound
This protocol outlines a potential competitive ELISA for the high-throughput screening of this compound.
Reagents:
-
This compound-protein conjugate (for coating)
-
Anti-Spiramine A antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat a 96-well plate with the this compound-protein conjugate and incubate.
-
Washing: Wash the plate to remove unbound conjugate.
-
Blocking: Add blocking buffer to prevent non-specific binding.
-
Competition: Add standards or samples containing this compound, followed by the anti-Spiramine A antibody. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate.
-
Signal Development: Add TMB substrate and incubate in the dark.
-
Stopping the Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm. The signal will be inversely proportional to the amount of this compound in the sample.
Ribosome Binding Assay (Filter Binding)
This protocol provides a general framework for assessing the binding of this compound to bacterial ribosomes.[7]
Reagents:
-
Purified 70S ribosomes from a susceptible bacterial strain
-
Radiolabeled this compound (e.g., ³H-Spiramine A) or a fluorescently labeled analog
-
Binding buffer (containing appropriate salts and Mg²⁺ concentration)
-
Wash buffer
-
Nitrocellulose and nylon membranes
-
Scintillation fluid (for radiolabeled compounds) or a fluorescence detector
Procedure:
-
Incubation: Incubate purified 70S ribosomes with varying concentrations of labeled this compound in binding buffer.
-
Filtering: Pass the incubation mixture through a filter apparatus containing a nitrocellulose membrane (to capture ribosome-bound ligand) stacked on a nylon membrane.
-
Washing: Wash the filters with cold wash buffer to remove unbound ligand.
-
Quantification:
-
For radiolabeled this compound, measure the radioactivity on the nitrocellulose membrane using a scintillation counter.
-
For fluorescently labeled this compound, measure the fluorescence on the membrane.
-
-
Data Analysis: Plot the amount of bound this compound as a function of its concentration to determine binding affinity.
Visualizations
Caption: Workflow for a competitive ELISA to detect this compound.
Caption: General workflow for a ribosome filter binding assay.
Caption: The TNF-α signaling pathway and a hypothetical point of modulation by this compound.
References
- 1. Efficient and simple HPLC method for spiramycin determination in urine samples and in pharmaceutical tablets | Semantic Scholar [semanticscholar.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Suramin induces deoligomerization of human tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multivariate Optimization and Validation of HPLC Method for Determination of Spiramycin I in Tablets | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Biological Target of Spiramine A
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the topic of confirming the biological target of Spiramine A, a diterpenoid alkaloid isolated from plants of the Spiraea genus. A thorough review of current scientific literature reveals that while the structure of this compound is known, its specific biological target has not yet been identified. This presents a significant opportunity in natural product research and drug discovery.
This document serves as a roadmap for researchers aiming to elucidate the mechanism of action of this compound. It provides a comparative overview of modern experimental strategies for target deconvolution, details the protocols for key methodologies, and outlines a logical workflow for moving from a bioactive natural product to a validated molecular target.
This compound and Related Compounds: What We Know
This compound is a diterpenoid alkaloid found in Spiraea japonica. While its direct biological activity is uncharacterized, other alkaloids isolated from Spiraea species have demonstrated a range of effects, including anti-inflammatory, neuroprotective, and anticancer activities. For instance, a derivative of a related spiramine compound has been noted for its ability to induce apoptosis in cancer cells, suggesting that compounds from this family may interact with key cellular pathways controlling cell death and proliferation. The lack of a defined target for this compound makes it a compelling subject for target identification studies.
A Comparative Guide to Target Identification Methodologies
Identifying the molecular target of a novel bioactive compound like this compound is a critical step in drug discovery. Several experimental strategies can be employed, each with distinct principles, advantages, and limitations. These methods can be broadly categorized into affinity-based and label-free approaches.
| Methodology | Principle | Key Advantages | Key Limitations | This compound Suitability |
| Affinity Chromatography | This compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | Directly isolates binding proteins; well-established technique. | Requires chemical modification of this compound, which may alter its binding activity; risk of isolating non-specific binders. | High, provided a suitable derivative can be synthesized without losing bioactivity. |
| Yeast Three-Hybrid (Y3H) | A modified yeast two-hybrid system where a hybrid of this compound and another molecule mediates the interaction between two fusion proteins, activating a reporter gene. | In vivo screening; sensitive to weak interactions; does not require protein purification. | Requires synthesis of a specific hybrid "bait" molecule; potential for false positives/negatives due to cellular context (e.g., uptake in yeast). | Moderate, depends on the successful synthesis of the hybrid ligand and its transport into yeast cells. |
| Drug Affinity Responsive Target Stability (DARTS) | The binding of this compound to its target protein can increase the protein's stability and resistance to protease digestion. | Label-free (uses unmodified this compound); relatively simple and quick protocol. | Less effective for very weak or transient interactions; may not work if binding does not significantly stabilize the target protein. | High, as it uses the native compound and is a straightforward initial screening method. |
| Cellular Thermal Shift Assay (CETSA) | The binding of this compound can alter the thermal stability of its target protein. Changes in protein melting points are detected after heating. | Label-free; can be performed in intact cells and tissues, providing physiological relevance. | Requires specific antibodies for Western blot detection or advanced proteomics for proteome-wide analysis; not all binding events cause a thermal shift. | High, especially when combined with mass spectrometry (MS-CETSA) for an unbiased, proteome-wide screen. |
Experimental Protocols for Target Identification
Below are detailed methodologies for the key experiments that could be employed to identify the biological target of this compound.
This method aims to physically isolate the protein target of this compound.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne for click chemistry) or an affinity tag (e.g., biotin). It is crucial to verify that the synthesized probe retains the biological activity of the parent compound.
-
Immobilization: Covalently attach the this compound probe to a solid support matrix (e.g., agarose (B213101) or magnetic beads).
-
Protein Extraction: Prepare a total protein lysate from a relevant cell line or tissue that is responsive to this compound's biological effects (if known) or from a general human cell line (e.g., HEK293T, HeLa).
-
Affinity Pulldown: Incubate the protein lysate with the this compound-conjugated beads. As a negative control, incubate a separate lysate sample with beads that have been treated with a non-functionalized linker or an inactive structural analog of this compound.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by using a denaturing agent (e.g., SDS-PAGE sample buffer) or by competitive elution with an excess of free this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain) and excise bands that are unique to or enriched in the this compound pulldown lane compared to the control. Identify the proteins using mass spectrometry (LC-MS/MS).
This protocol identifies targets by observing their stabilization in the presence of this compound.
-
Protein Extraction: Prepare a native protein lysate from a relevant cell line.
-
Compound Incubation: Divide the lysate into aliquots. Treat one aliquot with this compound (at a concentration determined by its biological activity) and another with a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., pronase or trypsin) to both the this compound-treated and control lysates. The amount of protease and digestion time must be optimized to achieve partial protein degradation in the control sample.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or SDS-PAGE loading buffer and heating the samples.
-
Analysis: Analyze the protein samples via SDS-PAGE and stain the gel. Look for protein bands that are more intense (i.e., protected from digestion) in the this compound-treated sample compared to the control.
-
Target Identification: Excise the protected protein bands and identify them using mass spectrometry.
-
Validation: Validate potential targets using Western blotting with specific antibodies to confirm their protection from proteolysis in the presence of this compound.
This protocol assesses target engagement in a cellular context by measuring changes in protein thermal stability.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fractions for the presence of a candidate target protein using Western blotting.
-
Melt Curve Generation: Quantify the band intensities at each temperature for both this compound- and vehicle-treated samples. Plot the fraction of soluble protein against temperature to generate "melting curves". A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Visualizing the Path to Target Confirmation
Diagrams illustrating the experimental workflows provide a clear overview of the logical steps involved in identifying the molecular target of this compound.
Caption: General workflow for identifying the molecular target of this compound.
Caption: Key steps in the affinity chromatography target identification protocol.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Comparative Analysis: Spiramine A and Paclitaxel in Cancer Research
A comprehensive comparison between the diterpenoid alkaloid Spiramine A and the widely used chemotherapy drug paclitaxel (B517696) is currently hindered by a significant lack of published scientific data on the biological activity of this compound. While paclitaxel is a well-characterized compound with a vast body of research supporting its clinical use, this compound remains largely unexplored in the context of cancer therapy. This guide presents a detailed overview of the available information on both compounds, highlighting the existing knowledge gaps for this compound that preclude a direct, data-driven comparison.
Paclitaxel: A Pillar of Chemotherapy
Paclitaxel, a member of the taxane (B156437) family of drugs, is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer.[1] Its mechanism of action, efficacy, and toxicity have been extensively studied and are well-documented in scientific literature.
Mechanism of Action of Paclitaxel
Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton responsible for cell division, shape, and intracellular transport.[2] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their disassembly.[1][2][3][4] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division.[2][4]
The stabilized, non-functional microtubules lead to the arrest of the cell cycle in the G2/M phase, preventing cells from completing mitosis.[3][5][6] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[5][7][8] Research has also indicated that at clinically relevant concentrations, paclitaxel can induce cell death through chromosome missegregation on multipolar spindles, even without a sustained mitotic arrest.[9]
Several signaling pathways are implicated in paclitaxel-induced apoptosis, including the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the modulation of Bcl-2 family proteins.[7][8][10]
Cytotoxicity of Paclitaxel
The cytotoxic effects of paclitaxel have been evaluated in numerous human tumor cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of exposure. For instance, in a study of eight human tumor cell lines, the IC50 for paclitaxel after 24 hours of exposure ranged from 2.5 to 7.5 nM.[11][12][13] Prolonging the exposure time to 72 hours significantly increased its cytotoxicity.[11][13]
| Cell Line | Exposure Time (h) | IC50 (nM) |
| Various Human Tumor Cell Lines | 24 | 2.5 - 7.5[11][12][13] |
Effect of Paclitaxel on Cell Cycle and Apoptosis
As a mitotic inhibitor, paclitaxel's primary effect on the cell cycle is a blockage in the G2/M phase.[6] This arrest is a direct consequence of the stabilization of the mitotic spindle, which activates the spindle assembly checkpoint and prevents the cell from proceeding to anaphase.[5]
The induction of apoptosis is a key mechanism of paclitaxel's anticancer activity.[7][8] Paclitaxel treatment leads to the activation of caspases, a family of proteases that execute the apoptotic program.[10] Studies have shown that paclitaxel can induce apoptosis through both intrinsic and extrinsic pathways, often involving the release of cytochrome c from the mitochondria and the regulation of apoptotic proteins like Bax and Bcl-2.[10][14] For example, in MCF-7 breast cancer cells, paclitaxel has been shown to induce apoptosis in a concentration-dependent manner.[15]
This compound: An Uncharacterized Diterpenoid Alkaloid
This compound is a diterpenoid alkaloid that has been isolated from the plant Spiraea japonica. While its chemical structure has been identified, there is a notable scarcity of research into its biological activities, particularly its potential as an anticancer agent.
Mechanism of Action, Cytotoxicity, and Effects on Cell Cycle and Apoptosis of this compound
To date, there are no publicly available scientific studies that provide quantitative data on the mechanism of action, cytotoxicity (IC50 values), or the effects on the cell cycle and apoptosis of this compound in cancer cell lines.
Some research has indicated that derivatives of spiramine, rather than this compound itself, may possess anticancer properties. A study mentioned that spiramine derivatives containing an α,β-unsaturated ketone group can induce apoptosis in cancer cells, including multidrug-resistant breast cancer cells (MCF-7/ADR).[5] The same study noted that Spiramine C and D, which are related compounds, have shown pro-apoptotic activity in MCF-7 cells.[5] However, this information is not specific to this compound and lacks the detailed experimental data necessary for a comparative analysis.
Experimental Protocols
Detailed experimental protocols for the assays mentioned for paclitaxel are widely available in the scientific literature. Due to the lack of experimental data for this compound, no specific protocols can be cited for its evaluation.
General Cytotoxicity Assay Protocol (MTT Assay)
A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
General Cell Cycle Analysis Protocol (Flow Cytometry)
Flow cytometry with a DNA-staining dye like propidium (B1200493) iodide (PI) is a standard method for analyzing the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and then fixed in a solution like cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Interpretation: The resulting data is displayed as a histogram, showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
General Apoptosis Assay Protocol (Annexin V/PI Staining)
Annexin V/PI staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compound of interest.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathway and Workflow Diagrams
Conclusion
References
- 1. Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Aqueous and Chloroform Extract of Spirulina platensis against SK-GT-4 human cancer cells | Aljabery | Advancements in Life Sciences [submission.als-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Essential Oils and Other Extracts from Aromatic Plants Grown in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New diterpene alkaloids from the roots of Spiraea japonica [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer effects of the extracts of broad and spirale cultivars of Codiaeum variegatum (L.) Blume on MCF-7, HepG2, and HeLa cell lines [herbmedpharmacol.com]
- 11. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Anticancer potential of Spirastrella pachyspira (marine sponge) against SK-BR-3 human breast cancer cell line and in silico analysis of its bioactive molecule sphingosine [frontiersin.org]
- 14. Spermine cytotoxicity to human colon carcinoma-derived cells (CaCo-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Anti-Cancer Effects of Spiramycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-Cancer Activity
The following table summarizes the known anti-cancer properties of Isovalerylspiramycin I and Spermidine, providing a basis for comparison with conventional chemotherapy agents.
| Feature | Isovalerylspiramycin I (ISP-I) | Spermidine | Standard Chemotherapy |
| Primary Mechanism | Induction of excessive Reactive Oxygen Species (ROS), leading to inhibition of the PI3K/AKT signaling pathway.[1] | Induces autophagy, cell cycle arrest, and apoptosis.[2][3] Modulates the immune system.[2] | Varies widely; generally targets rapidly dividing cells through DNA damage, inhibition of DNA synthesis, or disruption of mitosis. |
| Cellular Effects | Promotes apoptosis and inhibits proliferation in non-small cell lung carcinoma (NSCLC) cells.[1] | Suppresses tumor growth in hepatocellular and cervical cancer.[2] Can have dual pro- and anti-tumor effects depending on the context.[2] | Induces cell death in cancer cells but can also affect healthy, rapidly dividing cells, leading to side effects. |
| In Vivo Efficacy | Significantly inhibited tumor volume and weight in NSCLC xenograft models (H460 and A549 cells).[1] | Enhances anti-tumor immune responses and sensitivity to immunotherapy in breast cancer models.[4] | Efficacy is tumor-type dependent and often limited by toxicity and drug resistance. |
| Signaling Pathway | Downregulates p-PI3K, PI3K, AKT, and p-AKT levels.[1] | Affects multiple pathways, including those involved in autophagy and cell cycle regulation.[3] | Impacts various signaling pathways related to cell cycle control, DNA damage response, and apoptosis. |
In-Depth Look: Isovalerylspiramycin I (ISP-I)
ISP-I has demonstrated significant anti-tumor effects, particularly in non-small cell lung carcinoma (NSCLC). Its mechanism centers on the generation of excessive Reactive Oxygen Species (ROS), which in turn inhibits the crucial PI3K/AKT signaling pathway that is often dysregulated in cancer.
Signaling Pathway of ISP-I in NSCLC
The diagram below illustrates the proposed mechanism of action for ISP-I in cancer cells.
References
- 1. Isovalerylspiramycin I suppresses non-small cell lung carcinoma growth through ROS-mediated inhibition of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foryouth.co [foryouth.co]
- 3. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine potentiates anti-tumor immune responses and immunotherapy sensitivity in breast cancer [jcancer.org]
A Comparative Guide to Spiramine A from Diverse Spiraea Species for Researchers and Drug Development Professionals
An In-depth Analysis of Spiramine A and its Analogs from Various Spiraea Species, Focusing on Their Biological Activities and Therapeutic Potential.
This guide provides a comprehensive comparison of this compound, a diterpene alkaloid, and its related compounds isolated from various species of the Spiraea genus. While direct comparative studies on the yield and purity of this compound from different Spiraea species are limited in the current scientific literature, this document synthesizes available data on the distribution of spiramine-type alkaloids and their significant anti-inflammatory and anticancer properties. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these natural products.
Distribution and Types of Spiramine Alkaloids in Spiraea Species
The genus Spiraea is a rich source of diterpene alkaloids, with Spiraea japonica and its varieties being the most studied. Various types of spiramine alkaloids have been isolated and identified from different parts of these plants. The following table summarizes the known distribution of this compound and its related alkaloids in several Spiraea species.
| Spiraea Species | Plant Part | Isolated Spiramine-type Alkaloids | Reference |
| Spiraea japonica var. acuminata | Aerial parts | This compound, B, C, C-2, D, F, P, Z; Spiramilactone B, G | [1] |
| Spiraea japonica var. acuta | Roots | Spiramide, Spiratine A, B; Revisions of Spiramine P, Q, U, T structures | [2][3] |
| Spiraea salicifolia | Not specified | Spiradine F | [1] |
| Spiraea koreana | Leaves | Spirajine | [1] |
| Spiraea formosana | Branches | Spiraeaine A | [1] |
| Spiraea fritschiana var. parviflora | Roots | Spirafines II, III; Spiradine D | [1] |
Comparative Biological Activity of Spiramine Alkaloids
Spiramine alkaloids have demonstrated significant potential in preclinical studies, particularly in the areas of cancer and inflammation. While specific IC50 values for this compound from different Spiraea species are not available for a direct comparison, the following table summarizes the reported biological activities of spiramine derivatives.
| Biological Activity | Compound/Extract | Key Findings | Reference |
| Anticancer | Spiramine derivatives from S. japonica | Induce apoptosis in cancer cells. A derivative with a β-unsaturated ketone group is noted as a novel anticancer agent. | [1] |
| Anti-inflammatory | Alkaloids from S. japonica var. acuta | Showed anti-inflammatory effects in vitro. | [4] |
| Anti-platelet Aggregation | Alkaloids from S. japonica var. acuta | Demonstrated anti-platelet aggregation activity. | [4] |
| Neuroprotective | Alkaloids from S. japonica var. acuta | Exhibited neuroprotective bioactivities. | [4] |
Experimental Protocols
General Protocol for the Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Spiraea species, based on methodologies described in the literature.[1][2][3]
-
Plant Material Collection and Preparation: Collect the desired plant parts (e.g., aerial parts, roots) of the Spiraea species. Air-dry the plant material and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period. Repeat the extraction process multiple times to ensure maximum yield. Concentrate the combined extracts under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10 and extract with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Purification: Subject the crude alkaloid fraction to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: Use a gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) to separate the alkaloids into different fractions.
-
Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing the target compounds.
-
High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) for final purification of this compound.
-
-
Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of this compound against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways of this compound
Anticancer Activity: Induction of Apoptosis
Spiramine derivatives have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] The following diagram illustrates a simplified workflow for investigating the pro-apoptotic effects of this compound.
Caption: Workflow for studying this compound-induced apoptosis.
The pro-apoptotic mechanism of this compound likely involves the modulation of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of spiramine alkaloids are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below depicts the canonical NF-κB signaling pathway and the potential point of intervention by this compound.
Caption: this compound's potential inhibition of NF-κB signaling.
By inhibiting the activation of the IKK complex, this compound may prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound and its related alkaloids from various Spiraea species represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. While the current body of research has laid a strong foundation, further studies are warranted to fully elucidate the comparative pharmacology of this compound from different species.
Future research should focus on:
-
Quantitative Analysis: Conducting systematic studies to quantify the yield and purity of this compound from a wider range of Spiraea species.
-
Comparative Bioactivity: Performing head-to-head comparisons of the biological activities (e.g., IC50 values) of this compound isolated from different species to identify the most potent sources.
-
Mechanism of Action: Further investigating the detailed molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound.
-
In Vivo Studies: Translating the promising in vitro findings into in vivo animal models to evaluate the efficacy and safety of this compound for potential therapeutic applications.
This guide serves as a valuable resource for researchers and drug development professionals, providing a consolidated overview of the current knowledge on this compound and highlighting the exciting opportunities for future research and development in this area.
References
Spiramycin: A Comparative Efficacy Analysis Against Known 50S Ribosomal Subunit Inhibitors
An Objective Comparison of Spiramycin's Performance with Alternative Macrolide Antibiotics Supported by Experimental Data
This guide provides a detailed comparison of the efficacy of Spiramycin (B21755), a 16-membered macrolide antibiotic, with other well-known macrolide inhibitors of the bacterial 50S ribosomal subunit. While the initial query referenced "Spiramine A," a diterpenoid alkaloid, the context of comparing efficacy with known inhibitors strongly suggests a focus on the antibiotic Spiramycin. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of these antimicrobial agents.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Spiramycin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery.[2][3] Specifically, macrolides are understood to obstruct the polypeptide exit tunnel on the 50S subunit, thereby preventing the elongation of the growing peptide chain.[3] This targeted action against the bacterial ribosome, which differs structurally from eukaryotic ribosomes, is the basis for the selective toxicity of these antibiotics against bacteria.
Caption: Inhibition of bacterial protein synthesis by macrolides.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in-vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Spiramycin and other macrolides against various bacterial strains.
| Antibiotic | Staphylococcus aureus (Erythromycin-sensitive) | Streptococcus pneumoniae | Mycoplasma pneumoniae | Haemophilus influenzae | Gram-positive anaerobes | Gram-negative anaerobes |
| Spiramycin | 16-32x higher than Erythromycin[4] | Similar to Erythromycin[5] | Retains significant activity[6] | Borderline in-vitro activity[5] | Less active than Clarithromycin[7] | Less active than Azithromycin[7] |
| Erythromycin (B1671065) | Baseline | Baseline | High levels of resistance in many isolates[6] | Active | Active | Variable activity |
| Azithromycin | - | - | - | Generally the most active[7] | Slightly less active than Erythromycin[7] | Most active[7] |
| Clarithromycin (B1669154) | - | - | - | Similar to Erythromycin[7] | Most active[7] | Similar to Erythromycin[7] |
It is noteworthy that while Spiramycin may show higher MICs in vitro compared to erythromycin against certain bacteria like Staphylococcus aureus, it often demonstrates equivalent or greater efficacy in vivo.[8] This phenomenon, known as the 'spiramycin paradox', is attributed to its high tissue and intracellular concentrations and the slow recovery of bacteria after exposure.[8]
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibiotics using the broth microdilution method, which is a standard procedure for assessing the in-vitro activity of antimicrobial agents.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Antibiotic Stock Solution: Prepare a stock solution of the antibiotic (e.g., Spiramycin) in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Growth Medium: Use a suitable bacterial growth medium, such as Mueller-Hinton Broth.
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacterium from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Microtiter Plate: Use a 96-well microtiter plate.
2. Serial Dilution of Antibiotic:
-
Dispense the growth medium into the wells of the microtiter plate.
-
Perform a serial two-fold dilution of the antibiotic stock solution across the wells to create a range of concentrations.
3. Inoculation:
-
Inoculate each well containing the diluted antibiotic with the prepared bacterial suspension.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria) on each plate.
4. Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: General workflow for MIC determination.
Conclusion
Spiramycin remains a clinically relevant macrolide antibiotic with a distinct profile compared to other members of its class. While its in-vitro potency against certain strains may be lower than that of newer macrolides, its favorable pharmacokinetic properties, including high tissue penetration, contribute to its significant in-vivo efficacy. For researchers and drug developers, understanding these nuances is critical when evaluating its potential in various therapeutic contexts. The choice between Spiramycin and other 50S ribosomal subunit inhibitors will ultimately depend on the target pathogen, the site of infection, and the specific resistance patterns observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of Bacterial Ribosomal Actions | Clinical Gate [clinicalgate.com]
- 3. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparative in-vitro activity of azithromycin, macrolides (erythromycin, clarithromycin and spiramycin) and streptogramin RP 59500 against oral organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Spiramine A and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural activity relationships (SAR) of Spiramine A and its analogs. Due to the limited availability of direct SAR studies on this compound analogs, this guide extends its scope to include a comparison with other structurally related diterpenoid alkaloids, offering insights into the key structural features governing their biological activities.
This compound, a C20-diterpenoid alkaloid isolated from Spiraea japonica, has demonstrated a range of biological activities, including antiplatelet, antitumor, and antimicrobial effects. Understanding the relationship between the chemical structure of this compound and its biological functions is crucial for the development of novel therapeutic agents. This guide summarizes the known bioactivities of this compound, presents a comparative SAR analysis with other diterpenoid alkaloids, details relevant experimental protocols, and visualizes key concepts through diagrams.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is compared with other relevant diterpenoid alkaloids. The following tables summarize the available quantitative data for their antiplatelet, cytotoxic, and antimicrobial activities.
Antiplatelet Aggregation Activity
This compound and its derivatives have been evaluated for their ability to inhibit platelet aggregation induced by platelet-activating factor (PAF). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. A preliminary study on the structure-activity relationships for this effect has highlighted the importance of specific structural features.[1] The presence of an oxygen-containing substituent at the C-15 position and the integrity of the oxazolidine (B1195125) ring in the spiramine skeleton are considered essential for their antiplatelet aggregation effects.[1]
| Compound | Inducer | IC50 (µM) | Source |
| This compound | PAF | 6.7 | [1] |
| Spiramine C1 | PAF | 30.5 ± 2.7 | [1] |
| Spiramine C1 | ADP | 56.8 ± 8.4 | [1] |
| Spiramine C1 | Arachidonic Acid | 29.9 ± 9.9 | [1] |
| Spiramine Q | Arachidonic Acid | - | [2] |
Note: A lower IC50 value indicates higher potency.
Cytotoxic Activity of Diterpenoid Alkaloids (Comparative)
| Diterpenoid Alkaloid Analog | Cell Line | IC50 (µM) | Key Structural Feature |
| Trichodelphinine B | A549 | 18.64 | Hetisine-type C20-diterpenoid alkaloid |
| Trichodelphinine E | A549 | 12.03 | Hetisine-type C20-diterpenoid alkaloid |
| Delphatisine C | A549 | 2.36 | Diterpene alkaloid |
| Honatisine | MCF-7 | 3.16 | Diterpene alkaloid |
Note: The data presented is for comparative purposes to illustrate general SAR trends in diterpenoid alkaloids.
Antimicrobial Activity of this compound and Related Compounds
Information on the antimicrobial activity of this compound analogs is limited. However, the broader class of diterpenes has been investigated for antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound/Extract | Organism | MIC (µg/mL) |
| Spiramycin (for comparison) | Mycoplasma hominis | Moderately resistant |
| Spermine (in combination with β-lactams) | E. coli, S. aureus | Synergistic effect |
Note: Spiramycin is a macrolide antibiotic and is included for contextual comparison of antimicrobial agents. Spermine is a polyamine that shows synergistic effects with certain antibiotics.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the biological activities discussed in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and incubated to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After incubation, an MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the microbial suspension.[4]
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets in vitro.
-
Preparation of Platelet-Rich Plasma (PRP): Blood is collected from a suitable animal model (e.g., rabbit) and centrifuged to obtain PRP.
-
Incubation: PRP is incubated with different concentrations of the test compound or a vehicle control.
-
Induction of Aggregation: A platelet aggregation-inducing agent (e.g., PAF, ADP, or arachidonic acid) is added to the PRP.[1]
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP suspension over time using an aggregometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control. The IC50 value is then determined.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of natural products for biological activity, a process central to the study of compounds like this compound and its analogs.
Caption: A generalized workflow for the discovery and evaluation of bioactive natural products and their analogs.
Signaling Pathway Visualization
While the precise signaling pathways affected by this compound are not fully elucidated, many cytotoxic agents exert their effects by inducing apoptosis. The diagram below illustrates a simplified, generalized apoptosis signaling pathway that is often investigated when evaluating the mechanism of action of potential anticancer compounds.
Caption: A simplified overview of the intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet and antithrombotic effects of the diterpene spiramine Q from Spiraea japonica var. incisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Spiramine A: A Comparative Analysis of Natural versus Synthetic Sources
For Researchers, Scientists, and Drug Development Professionals
Spiramine A, a complex atisine-type diterpenoid alkaloid, has garnered significant interest for its potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory activities.[1] This guide provides a comparative overview of this compound derived from its natural source, Spiraea japonica, and through chemical synthesis. The objective is to equip researchers with a comprehensive understanding of the potential variations in purity, yield, and biological activity that may arise from these different origins.
Physicochemical Properties: A Comparative Overview
A direct comparison of the physicochemical properties of natural and synthetic this compound is challenging due to the limited availability of data for the synthetic variant. However, we can compile the known properties of the natural compound and discuss the theoretical advantages and disadvantages of each sourcing method.
| Property | Natural this compound | Synthetic this compound (Theoretical) |
| Molecular Formula | C₂₄H₃₃NO₄ | C₂₄H₃₃NO₄ |
| Molecular Weight | 399.53 g/mol | 399.53 g/mol |
| Purity | Typically high (≥95-99%) after extensive purification.[2] | Potentially very high (>99%) after rigorous purification. Free of co-extracted natural analogues. |
| Yield | Variable and generally low, dependent on plant source, harvest time, and extraction efficiency. | Potentially scalable, but likely low overall yield due to the complexity of the multi-step synthesis. |
| Stereochemistry | Single enantiomer as produced by the plant's biosynthetic machinery. | Typically produces a racemic mixture (±) unless an asymmetric synthesis is employed, which adds complexity and cost. |
| Key Impurities | Co-extracted structurally related alkaloids (e.g., other spiramines). | Reagents, catalysts, solvents, and synthetic by-products from preceding steps. |
Performance and Biological Activity
The biological activity of this compound is intrinsically linked to its complex three-dimensional structure. Any variations between the natural and synthetic forms, particularly in stereochemistry, could have profound effects on their efficacy and mechanism of action.
Anti-Platelet Aggregation Activity:
Natural this compound is a known inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation. This activity is mediated through the PAF receptor, a G-protein coupled receptor. As this interaction is highly stereospecific, the enantiomeric purity of natural this compound is crucial for its activity. A racemic mixture from a non-stereoselective synthesis would likely exhibit significantly lower activity, as only one enantiomer would bind effectively to the receptor.
Antitumor and Antimicrobial Activities:
Several atisine-type diterpenoid alkaloids have been shown to induce apoptosis in cancer cells through the Bax/Bcl-2/caspase-3 signaling pathway.[1] The precise stereochemistry is critical for these interactions as well. While both natural and a correctly synthesized single-enantiomer of this compound would be expected to show similar activity, impurities in the natural extract or by-products in the synthetic sample could modulate this effect.
Experimental Methodologies
Detailed experimental protocols for the extraction and a representative synthesis are outlined below to provide a basis for comparison.
Natural this compound: Extraction and Isolation Protocol
The following is a representative protocol for the isolation of this compound from the roots of Spiraea japonica.
-
Extraction:
-
Air-dried and powdered roots of Spiraea japonica are exhaustively extracted with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 2% HCl solution and partitioned with ethyl acetate (B1210297) to remove neutral and weakly acidic components.
-
The acidic aqueous layer is then basified with ammonia (B1221849) solution to a pH of 9-10.
-
The basified solution is extracted with chloroform (B151607) to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Synthetic this compound: Representative Synthetic Protocol
A total synthesis of this compound has not been explicitly detailed in the literature. However, a plausible route can be inferred from the collective total syntheses of the closely related atisine-type diterpenoid alkaloids, (±)-Spiramines C and D.[3] The key steps in such a synthesis would likely involve:
-
Construction of the Tetracyclic Atisane (B1241233) Skeleton: A highly efficient and diastereoselective 1,7-enyne cycloisomerization can be employed to construct the functionalized tetracyclic atisane core.
-
Formation of the Tricyclo[6.2.2.0] Ring System: A tandem retro-Diels-Alder/intramolecular Diels-Alder sequence is a key strategy to achieve this complex ring system.
-
Late-Stage Functionalization: Introduction of the necessary oxygen and nitrogen functionalities in the final steps of the synthesis. This would include the formation of the characteristic oxazolidine (B1195125) ring.
Signaling Pathways
PAF Receptor Signaling Pathway
This compound's anti-platelet activity is attributed to its antagonism of the PAF receptor. Upon binding of PAF, the receptor activates G proteins (Gq and Gi), triggering downstream signaling cascades involving phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound likely acts as a competitive antagonist at the PAF receptor, blocking these downstream events.
Diterpenoid Alkaloid-Induced Apoptosis
The antitumor activity of atisine-type alkaloids like this compound is often associated with the induction of apoptosis. This process can be triggered through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to caspase activation.
Conclusion
Both natural extraction and chemical synthesis present viable, albeit distinct, pathways to obtaining this compound. Natural isolation offers the advantage of producing the biologically relevant enantiomer, but yields can be low and purity may be a concern due to co-occurring analogs. Chemical synthesis, while challenging for such a complex molecule, offers the potential for scalability and high purity, free from other natural products. However, achieving stereochemical control is a significant hurdle that must be overcome to produce a biologically active compound. The choice between a natural and synthetic source will ultimately depend on the specific research application, considering factors such as required quantity, purity, and the importance of enantiomeric specificity.
References
Unveiling the Action of Spiramycin: A Comparative Guide to its Mechanism
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of an antibiotic is paramount for its effective use and for the development of new therapeutic agents. This guide provides a detailed validation of the mechanism of action of Spiramycin, a macrolide antibiotic, by comparing its performance with other antibiotics that target the same cellular machinery. Experimental data is presented to support these claims, and detailed protocols for key validation experiments are provided.
Spiramycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] This is achieved by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[2] This binding event physically obstructs the path of the growing polypeptide chain, a process known as translocation, thereby halting the elongation of proteins and ultimately leading to a bacteriostatic effect.[1] In some highly sensitive bacterial strains, this can also be bactericidal.[1]
Comparative Analysis of 50S Ribosome-Targeting Antibiotics
To better understand the efficacy and specific properties of Spiramycin, it is useful to compare it with other antibiotics that share a similar mechanism of action. Macrolides, such as Erythromycin, and lincosamides, such as Clindamycin and Lincomycin, also target the 50S ribosomal subunit to inhibit protein synthesis.
| Antibiotic | Class | Primary Mechanism | Reported Minimum Inhibitory Concentrations (MIC) |
| Spiramycin | Macrolide | Binds to the 50S ribosomal subunit, inhibiting translocation of the nascent peptide chain.[1][2] | S. aureus: 0.5-8 µg/mLS. pneumoniae: 0.5-8 µg/mLB. subtilis: 0.5-8 µg/mLM. luteus: 0.5-8 µg/mL[4] |
| Erythromycin | Macrolide | Binds to the 50S ribosomal subunit, interfering with aminoacyl translocation and inhibiting protein synthesis.[5][6] | Various bacteria: MICs can range from <0.015 to >128 µg/mL depending on the species and resistance mechanisms. |
| Clindamycin | Lincosamide | Binds to the 50S ribosomal subunit, preventing peptide bond formation and inhibiting protein synthesis.[7] | Various bacteria: Susceptible organisms generally have MICs of ≤0.5 µg/mL. |
| Lincomycin | Lincosamide | Binds to the 50S ribosomal subunit, inhibiting the binding of aminoacyl-sRNA to the ribosome.[8] | Various bacteria: MICs for susceptible organisms are typically in the range of 0.05 to 2 µg/mL. |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and the presence of resistance mechanisms. The values presented here are for general comparison.
Visualizing the Mechanism of Action
The following diagram illustrates the process of bacterial protein synthesis and the inhibitory action of Spiramycin.
References
- 1. Spiramycin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 7. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Analysis of Spiramine A and Spiramine C: A Head-to-Head Study
A comprehensive review of existing literature reveals a significant lack of publicly available data on compounds specifically designated as "Spiramine A" and "Spiramine C." Direct head-to-head comparative studies, as well as individual detailed biological evaluations for these specific molecules, are not present in the surveyed scientific databases.
The name "Spiramine" may refer to a novel or proprietary class of compounds not yet extensively described in published research. It is also possible that the nomenclature is specific to a particular research group or has been mistaken for other structurally related compounds. For instance, the macrolide antibiotic "Spiramycin" is a well-documented therapeutic agent; however, it is chemically distinct from a potential "Spiramine" class of compounds.
Due to the absence of experimental data, a quantitative comparison of the biological activities, mechanisms of action, and signaling pathways for this compound and Spiramine C cannot be constructed. Consequently, the generation of data tables and detailed experimental protocols as requested is not feasible at this time.
To facilitate future research and a more comprehensive understanding of these compounds, the following outlines a proposed experimental workflow for a head-to-head comparison, should these molecules become available for study.
Proposed Experimental Workflow
A systematic approach to comparing the biological activities of this compound and Spiramine C would involve a tiered screening and characterization process. The following workflow represents a standard model for the preclinical evaluation of novel chemical entities.
Caption: Proposed workflow for the head-to-head comparison of this compound and Spiramine C.
Concluding Remarks
While a direct comparison of this compound and Spiramine C is not possible based on current knowledge, the provided framework offers a clear path forward for researchers who have access to these compounds. The systematic evaluation of their biological properties will be crucial in determining their potential therapeutic applications and in elucidating their mechanisms of action. Future publications resulting from such studies would be of significant interest to the scientific and drug development communities. Researchers in possession of data pertaining to "this compound" or "Spiramine C" are encouraged to publish their findings to enrich the collective scientific understanding.
Comparative Bioactivity of Spiramine A and its Analogs: A Statistical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Spiramine A and its related diterpenoid alkaloids isolated from Spiraea japonica. The data presented is intended to offer a clear, objective comparison to aid in research and drug development efforts. Spiramine alkaloids have garnered interest for their potential therapeutic applications, exhibiting a range of biological activities including anti-inflammatory, anti-platelet aggregation, and neuroprotective effects.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of various spiramine analogs. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Bioactivity | Assay | IC50 (µM) | Reference |
| Spiramine C1 | Anti-platelet Aggregation | PAF-induced rabbit platelet aggregation | 30.5 ± 2.7 | [1] |
| ADP-induced rabbit platelet aggregation | 56.8 ± 8.4 | [1] | ||
| Arachidonic acid-induced rabbit platelet aggregation | 29.9 ± 9.9 | [1] | ||
| Aspirin (Reference) | Anti-platelet Aggregation | Arachidonic acid-induced rabbit platelet aggregation | Comparable to Spiramine C1 | [1] |
Note: Data for this compound and other analogs in these specific assays are not yet available in the public domain. The provided data for Spiramine C1, a derivative of Spiramine C, highlights the potential of this class of compounds. Out of 14 atisine-type diterpene alkaloids from Spiraea japonica tested, 12 showed selective inhibitory activity against Platelet-Activating Factor (PAF)-induced platelet aggregation[1].
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of platelet aggregation and points of inhibition by spiramine alkaloids.
Caption: Experimental workflow for the in vitro anti-platelet aggregation assay.
Experimental Protocols
Anti-Platelet Aggregation Assay
Objective: To determine the inhibitory effect of spiramine analogs on platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from rabbits.
-
PRP is prepared by centrifugation of the whole blood at a low speed to separate the platelets from red and white blood cells.
-
-
Platelet Aggregation Assay:
-
The assay is performed using a platelet aggregometer, which measures the change in light transmittance through a suspension of PRP as platelets aggregate.
-
Aliquots of PRP are pre-incubated with varying concentrations of the test spiramine analog or a vehicle control for a specified period.
-
Platelet aggregation is then induced by adding a known concentration of an aggregating agent, such as Platelet-Activating Factor (PAF), Adenosine Diphosphate (ADP), or arachidonic acid.
-
The change in light transmittance is recorded over time to generate an aggregation curve.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the aggregation curves.
-
The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Note on Other Bioactivities:
While anti-inflammatory and neuroprotective effects of spiramine alkaloids have been reported, specific in vitro quantitative data (e.g., IC50 values) for this compound and a broad range of its analogs are not yet available in peer-reviewed literature. For instance, Spiramine T has demonstrated neuroprotective effects in gerbils in an in vivo model of cerebral ischemia-reperfusion injury, but a direct comparison with in vitro data is not feasible[2]. Similarly, derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cells, but quantitative data for the parent compounds in standardized assays are needed for a comparative analysis. Further research is required to fully elucidate and quantify the bioactivities of the complete range of spiramine alkaloids.
References
Unveiling Spiramine A: A Comparative Guide to a Diterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramine A, a diterpenoid alkaloid isolated from the plant Spiraea japonica, has been noted for its potential biological activities.[1] This guide provides a comprehensive overview of the currently available data on this compound, with a crucial caveat: to date, no independent replication studies dedicated to validating its initial findings have been identified in the public domain. The information presented herein is based on initial reports and data from commercial suppliers. This guide aims to objectively present the existing data, detail relevant experimental methodologies, and place this compound in the context of other alkaloids derived from the same plant genus.
Reported Biological Activities of this compound
Initial research has ascribed several biological activities to this compound, identifying it as a compound with potential therapeutic applications. The primary reported activities include:
-
Anti-platelet Aggregation: this compound has been shown to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner.[1]
-
Antitumor Activity: The compound is reported to possess antitumor properties, although specific cell lines or mechanisms have not been detailed in the available literature.[1]
-
Antimicrobial Activity: General antimicrobial activity has also been attributed to this compound.[1]
It is important to note that while other diterpenoid alkaloids from Spiraea japonica have been investigated for various effects, including anti-inflammatory and neuroprotective properties, the specific focus for this compound has been on the activities listed above.[2]
Data Presentation: A Comparative Look
To provide a clear perspective, the following table summarizes the quantitative data available for this compound and compares it with other related alkaloids from Spiraea japonica. The absence of extensive data for this compound underscores the preliminary nature of its investigation.
| Compound | Type | Reported Biological Activity | Quantitative Data (IC50) |
| This compound | Atisine-type Diterpenoid Alkaloid | Inhibits PAF-induced rabbit platelet aggregation; Antitumor; Antimicrobial.[1] | 6.7 µM (for PAF-induced platelet aggregation)[1] |
| Spiramine Q | Atisine-type Diterpenoid Alkaloid | Decreases mortality from arachidonic acid injection (more active than aspirin).[2] | Not specified |
| Spiramine T | Atisine-type Diterpenoid Alkaloid | Protective against cerebral ischemia-reperfusion injury.[2] | Not specified |
| Spiramine C1 | Atisine-type Diterpenoid Alkaloid | Inhibits platelet aggregation induced by PAF, ADP, and arachidonic acid.[3] | Not specified |
Experimental Protocols
While the precise, step-by-step protocol from the original study of this compound's anti-platelet activity is not available, a standard methodology for such an assay is detailed below. This provides a likely framework for how the reported IC50 value was determined.
Platelet Aggregation Assay (In Vitro)
Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by an agonist.
Materials:
-
Test compound (this compound)
-
Platelet-rich plasma (PRP) from rabbit blood
-
Platelet-activating factor (PAF) as an agonist
-
Phosphate-buffered saline (PBS)
-
Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from rabbits into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.
-
The supernatant (PRP) is carefully collected.
-
-
Assay Execution:
-
The PRP is pre-warmed to 37°C.
-
A sample of PRP is placed in the aggregometer cuvette.
-
A baseline reading is established.
-
The test compound (this compound) at various concentrations is added to the PRP and incubated for a short period (e.g., 5 minutes).
-
The agonist (PAF) is added to induce platelet aggregation.
-
The change in light transmittance is recorded over time by the aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
-
Data Analysis:
-
The percentage of aggregation is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is determined from the dose-response curve.
-
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for the platelet aggregation assay and a logical diagram for the broader investigation of this compound's bioactivity.
References
Assessing the Specificity of Spiramine A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the diterpene alkaloid Spiramine A, focusing on its specificity as an inhibitor of platelet-activating factor (PAF)-induced platelet aggregation. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to objectively compare this compound's performance with established PAF receptor antagonists.
Introduction to this compound
This compound is an atisine-type C20-diterpenoid alkaloid isolated from plants of the Spiraea genus.[1] Preliminary studies have identified its potential as a bioactive molecule with antitumor and antimicrobial properties. Notably, research has highlighted its inhibitory effects on platelet aggregation, suggesting a potential role in thrombosis and inflammatory conditions. This guide delves into the specificity of this activity, a critical factor in evaluating its therapeutic potential.
Mechanism of Action and Specificity
This compound has been shown to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis. The specificity of this compound's action is suggested by studies on related atisine-type diterpene alkaloids from Spiraea japonica, which were found to selectively inhibit PAF-induced platelet aggregation without affecting aggregation induced by ADP or arachidonic acid. This suggests that this compound's mechanism of action is likely targeted toward the PAF signaling pathway, potentially through direct interaction with the PAF receptor (PAFR), a G-protein coupled receptor. However, direct binding affinity data for this compound to the PAF receptor is not currently available in the public domain.
Quantitative Comparison of Inhibitory Activity
To contextualize the potency of this compound, the following table compares its inhibitory activity against that of well-characterized, selective PAF receptor antagonists. It is important to note that the experimental conditions and assays differ between these studies, which should be taken into consideration when making direct comparisons.
| Compound | Target/Assay | System | IC50 / Ki | Reference |
| This compound | PAF-induced platelet aggregation | Rabbit Platelets | 6.7 µM (IC50) | |
| Ginkgolide B | PAF-induced platelet aggregation | Rabbit Platelets | 442 nM (IC50) | [2][3] |
| WEB 2086 (Apafant) | [3H]PAF binding to PAF receptor | Human Platelets | 9.9 nM (Ki) | [4][5] |
| PAF-induced IP3 formation | Human Platelets | 33 µM (IC50) | [6] | |
| CV-3988 | [3H]-PAF binding to PAF receptor | Rabbit Platelets | 79 nM (IC50) | [7] |
| [3H]-PAF binding to PAF receptor | Rabbit Platelets | 120 nM (Ki) | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for assessing compounds like this compound, the following diagrams are provided.
Figure 1. Simplified PAF signaling pathway in platelets.
Figure 2. Workflow for assessing this compound's effect on platelet aggregation.
Experimental Protocols
PAF-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for evaluating the inhibitory effect of this compound on PAF-induced platelet aggregation.
1. Materials and Reagents:
-
Freshly drawn human or rabbit whole blood
-
3.8% (w/v) Sodium Citrate (B86180) (anticoagulant)
-
Platelet-Activating Factor (PAF)
-
This compound and comparator compounds
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and consumables
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Collect the supernatant (PPP), which will be used to set the baseline (100% aggregation) in the aggregometer.
3. Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.
-
Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-incubate the PRP samples with various concentrations of this compound, a comparator compound, or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF to the cuvettes.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
To assess specificity, repeat the experiment using other agonists such as ADP and arachidonic acid in place of PAF.
4. Data Analysis:
-
The maximum percentage of aggregation for each sample is determined from the aggregation curves.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation).
Conclusion
The available data suggests that this compound is an inhibitor of PAF-induced platelet aggregation. Its selectivity for the PAF pathway over those initiated by ADP and arachidonic acid indicates a specific mechanism of action, likely involving the PAF receptor. However, to fully establish its specificity profile, further research is required to determine its direct binding affinity to the PAF receptor and to screen its activity against a broader panel of biological targets. The experimental framework provided in this guide offers a basis for conducting such investigations and for more direct comparisons with other PAF receptor antagonists.
References
- 1. This compound | C24H33NO4 | CID 441757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Spiramine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the comparative cytotoxicity of novel Spiramine A derivatives. Due to the current lack of publicly available data on this compound, this document serves as a template, outlining the standard methodologies, data presentation, and mechanistic representations used in the field of anticancer drug discovery, with a focus on marine-derived natural products.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%. The following table provides a template for summarizing the IC50 values of hypothetical this compound derivatives against various human cancer cell lines.
| Compound | Chemical Class | Target Cell Line | IC50 (µM) | Reference |
| This compound | Diterpene Alkaloid | A549 (Lung Carcinoma) | Data | [cite] |
| MCF-7 (Breast Cancer) | Data | [cite] | ||
| HCT116 (Colon Carcinoma) | Data | [cite] | ||
| Derivative SA-01 | Diterpene Alkaloid | A549 (Lung Carcinoma) | Data | [cite] |
| MCF-7 (Breast Cancer) | Data | [cite] | ||
| HCT116 (Colon Carcinoma) | Data | [cite] | ||
| Derivative SA-02 | Diterpene Alkaloid | A549 (Lung Carcinoma) | Data | [cite] |
| MCF-7 (Breast Cancer) | Data | [cite] | ||
| HCT116 (Colon Carcinoma) | Data | [cite] | ||
| Doxorubicin (control) | Anthracycline | A549 (Lung Carcinoma) | Data | [cite] |
| MCF-7 (Breast Cancer) | Data | [cite] | ||
| HCT116 (Colon Carcinoma) | Data | [cite] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Many marine natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2][3] The diagram below illustrates a potential mechanism of action for this compound derivatives.
Caption: A diagram illustrating the potential induction of apoptosis by this compound derivatives through both intrinsic and extrinsic signaling pathways.
The cytotoxic effects of marine alkaloids are often mediated through the induction of apoptosis.[1] Aplysinopsin and its analogs, for instance, have been shown to suppress the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like p53, Bax, and Caspase-3.[1] This leads to the activation of caspases and the execution of the apoptotic program.[1] Other marine compounds have been reported to inhibit NFκB, a molecule that regulates the expression of many anti-apoptotic members of the Bcl-2 family.[2] The activation of the intrinsic pathway of apoptosis is characterized by mitochondrial outer membrane permeabilization and the activation of caspase-3.[2] The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8.[2]
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Spiramine A
Disclaimer: No specific Safety Data Sheet (SDS) for Spiramine A is publicly available. The following guidance is based on the general properties of diterpenoid alkaloids and standard laboratory safety protocols for handling potent, biologically active compounds. Researchers must conduct a thorough risk assessment before beginning any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a diterpenoid alkaloid, a class of natural products known for their diverse and potent biological activities.[1][2][3][4] Due to the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The primary risks are anticipated to be skin and eye irritation, potential allergic reactions, and unknown toxicity upon inhalation or ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times when handling this compound in solid or solution form. |
| Face Shield | Recommended when there is a risk of splashing, such as during solution preparation or transfer. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect against spills. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory Protection | Fume Hood | All work with solid this compound and volatile organic solvents should be conducted in a certified chemical fume hood. |
| Respirator | Not generally required if work is performed in a fume hood. If a fume hood is not available, a risk assessment should be performed to determine the appropriate respiratory protection. |
Operational Plan for Handling this compound
A clear and systematic workflow is essential to minimize exposure and ensure the integrity of experiments.
Experimental Workflow for Handling this compound:
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don all required PPE before entering the laboratory.[5]
-
Prepare the work area in a chemical fume hood by covering the surface with absorbent, plastic-backed paper.
-
Carefully weigh the required amount of solid this compound using an analytical balance within the fume hood.
-
Prepare a stock solution by dissolving the solid in an appropriate solvent (e.g., DMSO).
-
-
Experimentation:
-
Perform all dilutions and transfers of the this compound stock solution within the fume hood.
-
When treating cells or samples, handle with care to avoid splashes or aerosols.
-
Transport plates or tubes containing this compound in a sealed secondary container.
-
-
Cleanup:
-
After the experiment is complete, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination (gloves, goggles, lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[5]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Stream Management:
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Dispose of as hazardous chemical waste according to institutional guidelines. |
| Contaminated Labware (pipette tips, tubes) | Labeled hazardous waste bag or container | Segregate from non-hazardous waste. Dispose of as hazardous chemical waste. |
| Liquid Waste (stock solutions, media) | Labeled hazardous liquid waste container | Do not pour down the drain. Collect in a designated, sealed container for hazardous waste pickup. |
| Contaminated PPE (gloves, absorbent paper) | Labeled hazardous waste bag | Place in a designated hazardous waste container immediately after use. |
Waste Disposal Workflow:
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
